A 922500
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRFEQDOFSZBV-DHIUTWEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80242027 | |
| Record name | A-922500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959122-11-3 | |
| Record name | (1R,2R)-2-[[4′-[[(Phenylamino)carbonyl]amino][1,1′-biphenyl]-4-yl]carbonyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959122-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | A-922500 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0959122113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-922500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80242027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 959122-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | A-922500 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44698M475X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A-922500: A Technical Guide to its Mechanism of Action in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-922500 is a potent, selective, and orally bioavailable small molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis. By inhibiting DGAT1, A-922500 effectively modulates lipid metabolism, leading to reductions in plasma and hepatic triglycerides. This technical guide provides a comprehensive overview of the mechanism of action of A-922500, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of its operational framework.
Core Mechanism of Action: Inhibition of DGAT1
A-922500 exerts its effects on lipid metabolism by directly inhibiting the enzymatic activity of Diacylglycerol O-acyltransferase 1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in the synthesis of triglycerides, which involves the esterification of a fatty acyl-CoA molecule to a diacylglycerol (DAG). This process is crucial for the storage of fatty acids in the form of triglycerides within lipid droplets.
By selectively binding to and inhibiting DGAT1, A-922500 blocks this final step of triglyceride synthesis. This leads to a reduction in the overall production of triglycerides in key metabolic tissues such as the intestine, liver, and adipose tissue. The selectivity of A-922500 for DGAT1 over other acyltransferases, such as DGAT2 and acyl-coenzyme A:cholesterol acyltransferases (ACAT1 and ACAT2), underscores its targeted therapeutic potential.[1]
Quantitative Efficacy and Selectivity
The potency and selectivity of A-922500 have been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and the effects observed in cellular and animal models.
Table 1: In Vitro Inhibitory Activity of A-922500
| Target | Species | IC50 | Reference |
| DGAT1 | Human | 7 nM, 9 nM | [1][2] |
| DGAT1 | Mouse | 22 nM, 24 nM | [1][2] |
| DGAT2 | - | 53 µM | |
| ACAT1/2 | - | 296 µM | |
| TG Synthesis in HEK293 cells | - | 17 nM |
Table 2: In Vivo Effects of A-922500 on Lipid Profile
| Animal Model | Dosage | Duration | Key Findings | Reference |
| Zucker Fatty Rats | 3 mg/kg | 14 days | - Significantly reduced serum triglycerides and free fatty acids. | |
| Diet-Induced Dyslipidemic Hamsters | 3 mg/kg | 14 days | - 53% reduction in serum triglycerides. - 55% reduction in serum free fatty acids. - 25% reduction in total cholesterol. | |
| Diet-Induced Obese (DIO) Mice | Chronic | - | - Induced weight loss. - Reduced liver triglycerides. | |
| Various Rodent Models (Postprandial Hyperlipidemia) | 0.03, 0.3, 3 mg/kg | Single Dose | - Dose-dependent attenuation of the maximal postprandial rise in serum triglycerides. |
Signaling Pathway and Metabolic Consequences
The inhibition of DGAT1 by A-922500 initiates a cascade of metabolic changes. The primary consequence is the reduced synthesis of triglycerides. This has several downstream effects, including a decrease in the secretion of triglyceride-rich lipoproteins (like VLDL from the liver and chylomicrons from the intestine) and a potential shift of fatty acids towards oxidative pathways.
Detailed Experimental Protocols
In Vitro DGAT1 Inhibition Assay
This protocol outlines a cell-free assay to determine the inhibitory activity of A-922500 on DGAT1.
Materials:
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Human small intestinal microsomes (as a source of DGAT1)
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Dioleoyl glycerol (substrate)
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Palmitoleoyl Coenzyme A (CoA) (substrate)
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A-922500 (test compound)
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Assay Buffer: 175 mM Tris-HCl, 100 mM MgCl2
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Bovine Serum Albumin (BSA)
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DMSO (for dissolving compounds)
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LC-MS system for analysis
Procedure:
-
Substrate Preparation:
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Dissolve dioleoyl glycerol in DMSO and then dilute to a working concentration of 600 µM in the assay buffer.
-
Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a working concentration of 150 µM.
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-
Enzyme Preparation:
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Dilute the human small intestinal microsomes to a final concentration of 25 µg/mL in the assay buffer containing 3.5 mg/mL BSA.
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Inhibitor Preparation:
-
Prepare a stock solution of A-922500 in DMSO.
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Perform serial dilutions to obtain a range of concentrations for IC50 determination.
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Assay Reaction:
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In a reaction vessel, combine the diluted microsomes, dioleoyl glycerol, and the desired concentration of A-922500 or vehicle control (DMSO).
-
Initiate the reaction by adding the palmitoleoyl CoA.
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-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified time.
-
Terminate the reaction by adding a suitable stop solution (e.g., a mixture of chloroform and methanol).
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-
Lipid Extraction and Analysis:
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Perform a lipid extraction to separate the newly synthesized triglycerides.
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Analyze the triglyceride content using LC-MS to quantify the product formation.
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Data Analysis:
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Calculate the percentage of DGAT1 inhibition for each concentration of A-922500 compared to the vehicle control.
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Determine the IC50 value by fitting the data to a dose-response curve.
-
References
A-922500: A Comprehensive Technical Profile of a Selective DGAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the selective Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitor, A-922500. The document summarizes its selectivity profile, outlines key experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Data Summary
A-922500 is a potent and selective inhibitor of DGAT-1, an enzyme crucial for the final step of triglyceride synthesis. Its inhibitory activity has been characterized across different species and against related acyltransferases, demonstrating a high degree of selectivity.
Table 1: In Vitro Inhibitory Activity of A-922500
| Target Enzyme | Species | IC50 Value | Citation |
| DGAT-1 | Human | 7-9 nM | [1][2][3] |
| DGAT-1 | Mouse | 22-24 nM | [1][2] |
| DGAT-2 | Not Specified | 53 µM | |
| ACAT-1 (acyl-coenzyme A:cholesterol acyltransferase 1) | Not Specified | 296 µM | |
| ACAT-2 (acyl-coenzyme A:cholesterol acyltransferase 2) | Not Specified | 296 µM |
Mechanism of Action
A-922500 exerts its pharmacological effect by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is responsible for catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA, forming a triglyceride (TG). By blocking this terminal step, A-922500 effectively reduces the synthesis of new triglycerides.
Caption: Mechanism of A-922500 action in the triglyceride synthesis pathway.
Key Experimental Protocols
This section details the methodologies for pivotal experiments used to characterize the selectivity and efficacy of A-922500.
In Vitro DGAT-1 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of A-922500 on DGAT-1 enzymatic activity.
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Enzyme Source : Recombinant human or mouse DGAT-1, often produced in a baculovirus expression system using Sf9 insect cells.
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Substrates :
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Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).
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A fatty acyl-CoA (e.g., [1-14C]-oleoyl-CoA or palmitoleoyl-CoA).
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Assay Buffer : A typical buffer contains HEPES, MgCl2, and BSA.
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Procedure :
-
The DGAT-1 enzyme is incubated with varying concentrations of A-922500.
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The reaction is initiated by the addition of the diacylglycerol and radiolabeled fatty acyl-CoA substrates.
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The mixture is incubated to allow for the enzymatic reaction to proceed.
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The reaction is stopped, and the newly synthesized radiolabeled triglycerides are separated from the unreacted substrates, often using thin-layer chromatography (TLC) or a solvent extraction procedure.
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The amount of radiolabeled triglyceride is quantified using liquid scintillation counting.
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Data Analysis : The IC50 value, the concentration of A-922500 that inhibits 50% of DGAT-1 activity, is calculated from the dose-response curve.
Cell-Based Lipid Accumulation Assay
This assay assesses the ability of A-922500 to inhibit triglyceride synthesis and lipid droplet formation in a cellular context.
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Cell Lines : Human hepatocellular carcinoma cell lines such as HepG2 and Huh-7 are commonly used.
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Induction of Lipid Accumulation : Cells are typically incubated with oleic acid complexed to bovine serum albumin (BSA) to stimulate lipid droplet formation.
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Treatment : Cells are co-incubated with the fatty acid mixture and various concentrations of A-922500.
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Lipid Staining : After treatment, intracellular lipid droplets are stained using lipophilic dyes such as Oil Red O or BODIPY 493/503.
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Quantification :
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Microscopy : The number and area of lipid droplets can be quantified through image analysis.
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Fluorometry : The fluorescence intensity of BODIPY-stained cells can be measured using a plate reader, providing a quantitative measure of total neutral lipid content.
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Dye Extraction : For Oil Red O, the dye can be extracted from the cells using isopropanol, and the absorbance is measured to quantify lipid accumulation.
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Caption: Workflow for a cell-based lipid accumulation assay.
In Vivo Models of Dyslipidemia
Rodent models are utilized to evaluate the in vivo efficacy of A-922500 on plasma lipid levels.
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Animal Models :
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Zucker Fatty Rats : A genetic model of obesity and hyperlipidemia.
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Diet-Induced Dyslipidemic Hamsters : Hamsters fed a high-fat/high-fructose diet to induce dyslipidemia.
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Diet-Induced Obese (DIO) Mice : Mice made obese by feeding a high-fat diet.
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Drug Administration : A-922500 is typically administered orally (p.o.) via gavage. Dosing regimens can be acute (single dose) or chronic (e.g., daily for 14 days).
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Oral Fat Challenge : To assess the effect on postprandial hyperlipidemia, fasted animals are given an oral bolus of corn oil following administration of A-922500.
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Sample Collection : Blood samples are collected at various time points to measure plasma triglycerides, free fatty acids, and cholesterol levels.
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Data Analysis : Changes in lipid parameters are compared between vehicle-treated and A-922500-treated groups to determine the in vivo efficacy.
References
A-922500: A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1) for Modulating Fatty Acid Esterification
A Technical Guide for Researchers and Drug Development Professionals
Introduction
A-922500 is a potent, selective, and orally bioavailable small molecule inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2][3] This technical guide provides an in-depth overview of the role of A-922500 in inhibiting fatty acid esterification, compiling quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this compound.
Core Mechanism of Action
A-922500 exerts its inhibitory effect on fatty acid esterification by specifically targeting DGAT-1. This enzyme catalyzes the covalent attachment of a fatty acyl-CoA to a diacylglycerol (DAG) molecule, forming a triglyceride (TG).[1] By blocking this crucial step, A-922500 effectively reduces the synthesis of triglycerides, the primary form of energy storage in the body.
Quantitative Data on A-922500 Activity
The inhibitory potency and selectivity of A-922500 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of A-922500
| Target | Species | Assay System | IC50 (nM) | Reference(s) |
| DGAT-1 | Human | Recombinant enzyme (Sf9 cells) | 7 - 9 | [1] |
| DGAT-1 | Mouse | Recombinant enzyme (Sf9 cells) | 22 - 24 | |
| DGAT-2 | Human | Recombinant enzyme | 53,000 | |
| ACAT-1 | Human | Recombinant enzyme | 296,000 | |
| ACAT-2 | Human | Recombinant enzyme | >100,000 |
Table 2: In Vivo Effects of A-922500 in Rodent Models
| Animal Model | Treatment | Key Findings | Reference(s) |
| Zucker Fatty Rat | 3 mg/kg/day (14 days, p.o.) | - 39% reduction in serum triglycerides- 32% reduction in free fatty acids- 25% increase in HDL-cholesterol | |
| Diet-Induced Dyslipidemic Hamster | 3 mg/kg/day (14 days, p.o.) | - 53% reduction in serum triglycerides- 55% reduction in free fatty acids | |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg/day (chronic, p.o.) | - Significant weight loss- Reduced liver triglycerides |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of A-922500.
DGAT-1 Enzyme Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of A-922500 against human DGAT-1.
Materials:
-
Recombinant human DGAT-1 (expressed in Sf9 insect cells)
-
A-922500
-
1,2-Didecanoyl-sn-glycerol (Substrate)
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[1-14C]Palmitoyl-CoA (Radiolabeled acyl-CoA)
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Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl2, 0.04% BSA
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Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a solution of A-922500 in DMSO at various concentrations.
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In a microplate, add the A-922500 solution or DMSO (vehicle control) to the assay buffer.
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Add the substrate, 1,2-didecanoyl-sn-glycerol, to each well.
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Initiate the reaction by adding the recombinant human DGAT-1 enzyme preparation.
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Add the radiolabeled [1-14C]Palmitoyl-CoA to each well.
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Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., isopropanol:heptane:water mixture).
-
Add scintillation fluid to each well.
-
Quantify the amount of radiolabeled triglyceride formed using a microplate scintillation counter.
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Calculate the percent inhibition for each concentration of A-922500 and determine the IC50 value.
Cellular Triglyceride Synthesis Assay (HepG2 cells)
This protocol outlines a cell-based assay to measure the effect of A-922500 on triglyceride synthesis in human hepatoma (HepG2) cells using stable isotope-labeled oleic acid.
Materials:
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HepG2 cells
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A-922500
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[U-13C18]Oleic acid complexed to bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM)
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Phosphate-buffered saline (PBS)
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Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of A-922500 or DMSO (vehicle control) in serum-free medium for 1-2 hours.
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Add the [U-13C18]oleic acid-BSA complex to the cells and incubate for 4-6 hours.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the total lipids using a suitable solvent system.
-
Dry the lipid extracts under a stream of nitrogen.
-
Reconstitute the lipid extracts in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS to separate and quantify the amount of [U-13C18]oleoyl-containing triglycerides.
-
Calculate the percent inhibition of triglyceride synthesis for each concentration of A-922500.
In Vivo Efficacy Study in Zucker Fatty Rats
This protocol describes an in vivo study to evaluate the effect of A-922500 on serum lipid levels in a genetic model of obesity and hyperlipidemia.
Materials:
-
Male Zucker fatty rats
-
A-922500
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Commercial kits for measuring serum triglycerides and free fatty acids
Procedure:
-
Acclimate the Zucker fatty rats to the housing conditions for at least one week.
-
Randomly assign the animals to treatment groups (vehicle control and different doses of A-922500, e.g., 0.03, 0.3, and 3 mg/kg).
-
Administer A-922500 or vehicle daily by oral gavage for 14 consecutive days.
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At the end of the treatment period, collect blood samples from the animals (e.g., via tail vein or cardiac puncture under anesthesia).
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Separate the serum by centrifugation.
-
Measure the concentrations of serum triglycerides and free fatty acids using commercially available enzymatic assay kits.
-
Statistically analyze the data to determine the effect of A-922500 on serum lipid parameters.
Signaling Pathways and Experimental Workflows
The inhibition of DGAT-1 by A-922500 initiates a cascade of downstream cellular events. The following diagrams, generated using Graphviz, illustrate the core mechanism of action, the experimental workflow for evaluating its in vivo efficacy, and the downstream signaling consequences of DGAT-1 inhibition.
References
- 1. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol acyltransferase 1 inhibition lowers serum triglycerides in the Zucker fatty rat and the hyperlipidemic hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of A-922500: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-922500 is a potent and selective inhibitor of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis. Its development has been a significant point of interest in the study of metabolic diseases. Understanding the pharmacokinetic profile of A-922500 is fundamental to evaluating its therapeutic potential and designing effective preclinical and clinical studies. This technical guide provides a comprehensive overview of the available pharmacokinetic data for A-922500, details the experimental methodologies used in its evaluation, and visualizes key related pathways and workflows.
Introduction
Diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising therapeutic target for metabolic disorders such as obesity and dyslipidemia. A-922500 is a small molecule inhibitor that has demonstrated high potency and selectivity for human and mouse DGAT-1, with IC50 values of 9 nM and 22 nM, respectively[1]. The compound is noted for its oral bioavailability, a critical characteristic for a potential therapeutic agent[1][2][3]. This guide synthesizes the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of A-922500, primarily from preclinical studies in rodent models.
Pharmacokinetic Profile
While comprehensive human pharmacokinetic data for A-922500 is not publicly available, preclinical studies in mice have shed light on its in vivo behavior. A key characteristic of A-922500 is its preferential distribution to the intestine following oral administration.
Distribution
A study by Tsuda et al. (2014) compared the tissue distribution of A-922500 (referred to as Compound B in the study) with another DGAT-1 inhibitor (Compound A) in mice. Following a single oral dose of 30 mg/kg, A-922500 exhibited significantly higher concentrations in the small intestine compared to plasma and other tissues like the liver and skin. This intestine-targeted distribution is a noteworthy aspect of its pharmacokinetic profile, suggesting that its primary site of action may be localized to the gut, which could have implications for its efficacy and safety profile.
Table 1: Tissue Distribution of A-922500 in Mice
| Tissue | Concentration (ng/g or ng/mL) at 1 hour post-dose | Concentration (ng/g or ng/mL) at 8 hours post-dose |
| Plasma | 13.5 ± 2.4 | Not Detected |
| Small Intestine | 13886.7 ± 2565.1 | 102.7 ± 29.8 |
| Liver | 22.8 ± 3.8 | Not Detected |
| Skin | 14.8 ± 1.8 | Not Detected |
Data from Tsuda et al. (2014), representing mean ± S.E.M. (n=3-4)
Experimental Protocols
The following section details the methodologies employed in the key in vivo pharmacokinetic study of A-922500.
Animal Model and Dosing
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Species: Male C57BL/6J mice (7 weeks old)
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Acclimatization: Mice were acclimated for at least one week before the experiment.
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Housing: Housed in a temperature and light-controlled environment with ad libitum access to standard chow and water.
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Dosing: A-922500 was suspended in a 0.5% methylcellulose solution. A single oral dose of 30 mg/kg was administered via gavage.
Sample Collection and Analysis
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Time Points: Plasma and tissue samples were collected at 1 and 8 hours post-administration.
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Sample Preparation:
-
Plasma: Blood was collected via cardiac puncture into heparinized tubes and centrifuged to obtain plasma.
-
Tissues (Small Intestine, Liver, Skin): Tissues were collected, rinsed with saline, blotted dry, and weighed. Tissues were homogenized with saline.
-
-
Analytical Method: The concentrations of A-922500 in plasma and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow Visualization
To further understand the context of A-922500's action and evaluation, the following diagrams illustrate the relevant biological pathway and experimental workflow.
Caption: DGAT-1 signaling pathway and the inhibitory action of A-922500.
Caption: Experimental workflow for pharmacokinetic analysis of A-922500 in mice.
Conclusion
The available data on the pharmacokinetics of A-922500, primarily from murine studies, indicates that it is an orally bioavailable DGAT-1 inhibitor with a unique and pronounced distribution to the intestine. This intestinal targeting may offer therapeutic advantages by localizing its effect and potentially minimizing systemic side effects. While the current body of public knowledge lacks a complete ADME profile, including comprehensive data on its metabolism and excretion, the existing information provides a solid foundation for further research and development. Future studies should aim to fully characterize the pharmacokinetic parameters of A-922500 in various preclinical models and eventually in humans to better understand its therapeutic window and clinical potential.
References
The DGAT1 Inhibitor A-922500: A Technical Guide to its Effects on Lipid Droplet Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-922500 is a potent and selective small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), a critical enzyme in the terminal step of triglyceride synthesis. This document provides a comprehensive technical overview of the effects of A-922500 on lipid droplet formation. It consolidates quantitative data from various studies, presents detailed experimental protocols for assessing lipid accumulation, and illustrates the underlying mechanism of action through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in metabolic diseases, oncology, and infectious diseases where lipid metabolism plays a pivotal role.
Introduction to A-922500 and Lipid Droplet Biology
Lipid droplets are dynamic cellular organelles responsible for the storage of neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. They are not merely inert lipid reservoirs but are actively involved in cellular processes such as energy homeostasis, membrane synthesis, and signaling. The formation and turnover of lipid droplets are tightly regulated, and dysregulation is implicated in numerous pathologies, including obesity, type 2 diabetes, hepatic steatosis, and cancer.[1]
The synthesis of TAG is catalyzed by two isoforms of diacylglycerol acyltransferase, DGAT1 and DGAT2.[1] DGAT1 is located in the endoplasmic reticulum and is involved in the esterification of diacylglycerol with a fatty acyl-CoA to form TAG.[2] A-922500 is a potent, selective, and orally bioavailable inhibitor of DGAT1.[3][4] By blocking DGAT1, A-922500 effectively reduces the synthesis of triglycerides, leading to a decrease in the formation and size of lipid droplets.
Mechanism of Action: Inhibition of Triglyceride Synthesis
A-922500 exerts its effects by directly inhibiting the enzymatic activity of DGAT1. This inhibition prevents the final step in the canonical pathway of triglyceride synthesis. The direct consequence is a reduction in the cellular pool of newly synthesized triglycerides available for packaging into lipid droplets.
Signaling Pathway Diagram
Caption: Inhibition of DGAT1 by A-922500 blocks triglyceride synthesis.
Quantitative Data on A-922500 Efficacy
The inhibitory effect of A-922500 on DGAT1 and subsequent lipid droplet formation has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Efficacy of A-922500
| Parameter | Species | IC50 | Cell Line | Effect | Reference |
| DGAT1 Inhibition | Human | 9 nM | - | Potent and selective inhibition. | |
| DGAT1 Inhibition | Mouse | 22 nM | - | Potent and selective inhibition. | |
| Triglyceride Synthesis | - | - | HuH-7 Hepatocytes | Reduced neutral lipid droplet formation at 40µM for 24h. | |
| Lipid Droplet Area | Bovine | - | IVP Blastocysts | Reduced cytoplasmic lipid droplet area at 10 or 50µM. | |
| Lipid Droplet Formation | Human | - | A549 and Monocytes | Inhibition of SARS-CoV-2 induced lipid droplet biogenesis at 0.1, 1, and 10µM. |
Table 2: In Vivo Efficacy of A-922500
| Animal Model | Dosage | Duration | Key Findings | Reference |
| C3HeB/FeJ Mice (Mycobacterium tuberculosis-infected) | 30 mg/kg/day (p.o.) | 6 weeks | Reduced triglyceride content in bronchoalveolar lavage macrophages. | |
| CLP Mouse Model (Sepsis) | 3 mg/kg (p.o.) | - | Reversed sepsis-induced hepatic lipid droplet accumulation. | |
| Zucker Fatty Rat | 3 mg/kg (p.o.) | 14 days | Significantly reduced serum triglycerides and free fatty acids. | |
| Dyslipidemic Hamster | 3 mg/kg (p.o.) | 14 days | Significantly reduced serum triglycerides. |
Experimental Protocols for Assessing Lipid Droplet Formation
The following are detailed protocols for the visualization and quantification of intracellular lipid droplets, commonly employed in studies investigating the effects of A-922500.
Oil Red O Staining of Neutral Lipids
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in fixed cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (6 ml of stock solution + 4 ml of distilled water, let stand for 10 min, and filter)
-
60% Isopropanol
-
Hematoxylin solution (for counterstaining nuclei, optional)
-
Distilled water
Protocol:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and culture under desired experimental conditions with A-922500.
-
Fixation: Aspirate the culture medium and wash the cells gently with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Remove the PFA and wash the cells twice with distilled water.
-
Permeabilization: Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.
-
Washing: Remove the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.
-
(Optional) Counterstaining: Incubate with Hematoxylin for 1 minute to stain the nuclei. Wash thoroughly with distilled water.
-
Imaging: Mount the coverslips on microscope slides and visualize using a bright-field microscope. Lipid droplets will appear as red-orange structures.
BODIPY 493/503 Staining of Neutral Lipids
BODIPY 493/503 is a fluorescent dye that specifically stains neutral lipids in both live and fixed cells. It offers higher sensitivity and specificity compared to Oil Red O.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cells)
-
BODIPY 493/503 stock solution (1 mg/ml in DMSO)
-
BODIPY 493/503 working solution (1-2 µM in PBS or culture medium)
-
DAPI or Hoechst solution (for counterstaining nuclei)
-
Antifade mounting medium
Protocol for Fixed Cell Staining:
-
Cell Culture and Fixation: Culture and fix cells as described in the Oil Red O protocol (Steps 1 & 2).
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the BODIPY 493/503 working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips using an antifade mounting medium and visualize using a fluorescence microscope with appropriate filters (Excitation/Emission: ~493/503 nm for BODIPY 493/503, and UV range for DAPI).
Protocol for Live Cell Staining:
-
Cell Culture: Grow cells on coverslips or in imaging dishes.
-
Staining: Replace the culture medium with the BODIPY 493/503 working solution (in serum-free medium or PBS) and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with pre-warmed PBS or culture medium.
-
Imaging: Immediately image the live cells using a fluorescence microscope equipped with a stage-top incubator.
Experimental Workflow Diagram
References
A-922500: An In-Depth Analysis of Off-Target Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-922500 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), an enzyme crucial for the final step of triglyceride synthesis.[1][2][3] Its high affinity for DGAT-1 has positioned it as a valuable tool in metabolic disease research. However, a comprehensive understanding of its molecular interactions beyond its primary target is critical for a complete assessment of its pharmacological profile and potential therapeutic applications. This technical guide provides a detailed overview of the known molecular targets of A-922500 beyond DGAT-1, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Off-Target Activity Profile of A-922500
A-922500 has been profiled for its activity against other acyltransferases, demonstrating a high degree of selectivity for DGAT-1. The inhibitory activity of A-922500 against its primary and key off-targets is summarized in the table below.
| Target | Species | IC50 (nM) | Fold Selectivity vs. Human DGAT-1 |
| Diacylglycerol O-Acyltransferase 1 (DGAT-1) | Human | 9 | 1 |
| Mouse | 22 | 2.4 | |
| Diacylglycerol O-Acyltransferase 2 (DGAT-2) | - | 53,000 | 5,889 |
| Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT-1) | - | 296,000 | 32,889 |
| Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT-2) | - | 296,000 | 32,889 |
Table 1: Quantitative analysis of A-922500's inhibitory activity against primary and off-targets. Data compiled from multiple sources.[1][4]
Beyond these related acyltransferases, A-922500 has been reported to have "good selectivity over...hERG, and a panel of anti-targets." However, specific quantitative data regarding its interaction with the hERG channel and the components of the broader anti-target panel are not publicly available in the reviewed literature.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation of the provided data. The following section outlines the methodology used to determine the inhibitory activity of A-922500.
In Vitro DGAT-1 Activity Inhibition Assay
This assay quantifies the enzymatic activity of DGAT-1 by measuring the incorporation of a radiolabeled fatty acyl-CoA into a diacylglycerol substrate to form a triglyceride.
Materials:
-
Enzyme Source: Microsomes from Sf9 insect cells expressing recombinant human DGAT-1.
-
Substrates:
-
Didecanoyl glycerol (Enzyme substrate)
-
[1-14C]decanoyl-CoA (Radiolabeled acyl-CoA substrate)
-
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl2, 0.04% BSA.
-
Plate Type: Phospholipid FlashPlate.
-
Test Compound: A-922500 dissolved in an appropriate solvent (e.g., DMSO).
-
Termination Solution: Isopropanol.
-
Instrumentation: TopCount Scintillation Plate Reader.
Procedure:
-
To each well of a phospholipid FlashPlate, add the assay buffer containing 50 μM of didecanoyl glycerol and 7.5 μM of [1-14C]decanoyl-CoA.
-
Add various concentrations of A-922500 to individual wells to generate a dose-response curve. A vehicle control (e.g., DMSO) should be included.
-
Initiate the enzymatic reaction by adding a small aliquot of the DGAT-1 containing membrane preparation (1 μ g/well ).
-
Allow the reaction to proceed for 60 minutes at a controlled temperature.
-
Terminate the reaction by adding an equal volume (100 μL) of isopropanol.
-
Seal the plates and incubate them overnight to allow the radiolabeled product to bind to the hydrophobic coating of the plate.
-
The following day, measure the radioactivity in each well using a TopCount Scintillation Plate Reader. The proximity of the radiolabeled triglyceride to the scintillant in the plate induces a light signal that is proportional to the amount of product formed.
-
Calculate the IC50 value, which is the concentration of A-922500 that inhibits 50% of the DGAT-1 enzymatic activity, by fitting the dose-response data to a sigmoidal curve.
Note: Detailed protocols for the ACAT and hERG channel assays used in the specific profiling of A-922500 are not available in the public domain. The general principles of these assays involve similar methodologies of measuring enzyme activity or ion channel function in the presence of varying concentrations of the inhibitor.
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: A-922500 signaling pathway.
Caption: A-922500 off-target screening workflow.
Conclusion
A-922500 is a highly selective inhibitor of DGAT-1, demonstrating significantly lower potency against the related acyltransferases DGAT-2, ACAT-1, and ACAT-2. While its favorable selectivity profile is noted against the hERG channel and a broader panel of anti-targets, the specific data for these interactions are not publicly detailed. The provided experimental protocol for the in vitro DGAT-1 inhibition assay offers a clear framework for assessing its primary activity. Further research and disclosure of the comprehensive safety pharmacology data would provide a more complete understanding of the molecular interactions of A-922500, aiding in the evaluation of its therapeutic potential and safety margin.
References
An In-depth Technical Guide to A-922500 (CAS 959122-11-3): A Potent and Selective DGAT-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A-922500 (CAS 959122-11-3), a potent, selective, and orally bioavailable inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1). This document consolidates key chemical, physical, and biological properties, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Properties and Specifications
A-922500 is a small molecule with the chemical formula C₂₆H₂₄N₂O₄ and a molecular weight of 428.48 g/mol .[1] It is a crystalline solid, soluble in organic solvents such as DMSO and dimethylformamide (DMF), but insoluble in water and ethanol.[1]
| Property | Value | Source |
| CAS Number | 959122-11-3 | [1] |
| Molecular Formula | C₂₆H₂₄N₂O₄ | |
| Molecular Weight | 428.48 | |
| Chemical Name | (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid | |
| Synonyms | A922500, DGAT-1 Inhibitor 4a | |
| Physical Appearance | Solid powder | |
| Solubility | ≥21.25 mg/mL in DMSO; Insoluble in H₂O and EtOH | |
| Storage | Store at -20°C |
Mechanism of Action and Biological Activity
A-922500 is a highly potent and selective inhibitor of DGAT-1, an enzyme that catalyzes the final step in triglyceride synthesis. It demonstrates significant selectivity for DGAT-1 over other acyltransferases like DGAT-2, ACAT-1, and ACAT-2.
Signaling Pathway of DGAT-1 Inhibition
The primary mechanism of A-922500 involves the direct inhibition of DGAT-1, which is located in the endoplasmic reticulum. This inhibition prevents the esterification of diacylglycerol (DAG) with fatty acyl-CoA, thereby blocking the synthesis of triglycerides (TG). This leads to a reduction in the storage of neutral lipids within lipid droplets.
In Vitro and In Vivo Efficacy
A-922500 has demonstrated significant efficacy in both in vitro and in vivo models, primarily impacting lipid metabolism.
| Biological Activity Data | |
| Parameter | Value |
| IC₅₀ (human DGAT-1) | 7 nM, 9 nM |
| IC₅₀ (mouse DGAT-1) | 22 nM, 24 nM |
| IC₅₀ (DGAT-2) | 53 µM |
| IC₅₀ (ACAT-1 & ACAT-2) | 296 µM |
In Vitro Studies:
-
In HepG2 cell lysates, 1 µM of A-922500 inhibited approximately 99% of DGAT-1 activity.
-
Treatment of HuH7 hepatocytes with 40 µM A-922500 for 24 hours reduced neutral lipid droplet formation.
-
In bovine IVP blastocysts, 10 or 50 µM A-922500 reduced cytoplasmic lipid droplet area and increased mitochondrial activity.
In Vivo Studies:
-
Oral administration of 3 mg/kg A-922500 for 14 days in Zucker fatty rats and diet-induced dyslipidemic hamsters significantly reduced serum triglycerides and free fatty acids.
-
In the same models, a 3 mg/kg dose also significantly increased high-density lipoprotein-cholesterol.
-
Chronic dosing in diet-induced obese (DIO) mice led to weight loss and reduced liver triglycerides.
-
In a sepsis-induced liver injury mouse model, 3 mg/kg of A-922500 reversed hepatic lipid droplet accumulation and reduced AST/ALT levels.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summarized protocols for key in vitro and in vivo experiments.
In Vitro Cell-Based Assay for Lipid Accumulation
This protocol describes the treatment of cultured cells to assess the impact of A-922500 on lipid droplet formation.
Detailed Steps:
-
Cell Culture: Human hepatocellular carcinoma Huh-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with low glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Oleic Acid Preparation: Oleic acid is dissolved in fatty-acid-free BSA at a 2:1 molar ratio and then diluted to the final concentration in DMEM.
-
Treatment: Cells are treated with BSA (vehicle), 200 µM oleic acid, or 200 µM oleic acid combined with 40 µM A-922500 for 24 hours.
-
Lipid Droplet Staining: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 20 minutes, and stained with 0.5% Oil Red O solution in isopropanol for 1 hour.
-
Quantification: Following staining and washing, the number and area of lipid droplets are quantified using microscopy and image analysis software.
In Vivo Animal Study for Hyperlipidemia
This protocol outlines a typical study in a rodent model to evaluate the effect of A-922500 on plasma lipids.
Animal Models:
-
Zucker fatty rats
-
Diet-induced dyslipidemic hamsters
-
Female C57BL/6J mice for sepsis models
Experimental Procedure:
-
Acclimation: Animals are acclimated to the housing conditions with a standard diet and ad libitum access to water under a 12-hour light/dark cycle.
-
Dosing: A-922500 is administered orally (p.o.) at doses ranging from 0.03 to 3 mg/kg daily for a specified period (e.g., 14 days). A vehicle control group (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) is included.
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period for analysis of serum triglycerides, free fatty acids, and cholesterol levels.
-
Tissue Analysis: At the end of the study, liver tissue may be collected to measure triglyceride content.
Summary and Future Directions
A-922500 is a well-characterized, potent, and selective DGAT-1 inhibitor with demonstrated efficacy in reducing triglyceride levels and mitigating the effects of hyperlipidemia in various preclinical models. Its oral bioavailability makes it a valuable tool for in vivo studies investigating the role of DGAT-1 in metabolic diseases.
Future research could further explore the therapeutic potential of DGAT-1 inhibition in conditions such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain types of cancer where lipid metabolism is dysregulated. The detailed protocols and data presented in this guide provide a solid foundation for such investigations.
References
A 922500: A Technical Guide to its Impact on Cellular Lipid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the potent and selective diacylglycerol acyltransferase 1 (DGAT-1) inhibitor, A 922500, and its significant impact on cellular lipid homeostasis. This document provides a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols utilized to elucidate its function.
Core Mechanism of Action
This compound is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key enzyme in the final step of triglyceride (TG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG.[2][3] By inhibiting DGAT-1, this compound effectively blocks the primary pathway for triglyceride synthesis, thereby impacting cellular lipid storage and overall lipid homeostasis.[4]
The selectivity of this compound for DGAT-1 over other acyltransferases, such as DGAT-2 and acyl coenzyme A:cholesterol acyltransferase (ACAT), is a critical feature, minimizing off-target effects. This specificity makes it a valuable tool for studying the distinct roles of DGAT-1 in various physiological and pathological processes, including obesity, type 2 diabetes, and other lipid-metabolism disorders.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC₅₀ | Reference |
| DGAT-1 | Human | 7 nM, 9 nM | |
| DGAT-1 | Mouse | 22 nM, 24 nM | |
| DGAT-2 | Human | 53 µM | |
| ACAT-1 | - | >296 µM | |
| ACAT-2 | - | >296 µM |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Dose | Duration | Key Findings | Reference |
| Zucker Fatty Rats | 3 mg/kg (oral) | 14 days | - 39% reduction in serum triglycerides- 32% reduction in free fatty acids- 25% increase in HDL-cholesterol | |
| Diet-Induced Dyslipidemic Hamsters | 3 mg/kg (oral) | 14 days | - 53% reduction in serum triglycerides- 55% reduction in free fatty acids- 25% reduction in total cholesterol | |
| Diet-Induced Obese (DIO) Mice | 3 mg/kg (oral) | Chronic | - Significant weight loss- Reduced liver triglycerides |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing its impact on cellular lipid metabolism.
Caption: Mechanism of this compound action on the triglyceride synthesis pathway.
Caption: General experimental workflow to study the effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's impact on lipid homeostasis.
Lipid Droplet Staining with BODIPY 493/503
This protocol is used for the visualization and quantification of neutral lipid droplets within cells.
Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 stock solution (in DMSO)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and DAPI (e.g., 1 µg/mL in PBS).
-
Incubate the fixed cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the lipid droplets (green fluorescence) and nuclei (blue fluorescence) using a fluorescence microscope with appropriate filters.
-
Quantify lipid droplet number, size, and intensity using image analysis software.
-
Cholesterol Efflux Assay
This assay measures the capacity of cells to release cholesterol to an acceptor molecule, a key process in reverse cholesterol transport.
Materials:
-
Cell line of interest (e.g., J774 macrophages)
-
Culture medium
-
[³H]-cholesterol
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Serum-free medium
-
Cholesterol acceptor (e.g., Apolipoprotein A-I, HDL)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Labeling Cells with [³H]-cholesterol:
-
Plate cells in a 24-well plate and allow them to adhere.
-
Incubate the cells with culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) for 24-48 hours to label the intracellular cholesterol pools.
-
-
Equilibration and Treatment:
-
Wash the cells with serum-free medium to remove excess unincorporated [³H]-cholesterol.
-
Incubate the cells in serum-free medium containing this compound or vehicle control for a specified period (e.g., 18-24 hours) to allow for equilibration and drug action.
-
-
Efflux:
-
Wash the cells with serum-free medium.
-
Add serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I) to the cells and incubate for 4-6 hours.
-
-
Quantification:
-
Collect the medium (containing the effluxed [³H]-cholesterol) into a scintillation vial.
-
Lyse the cells in the well with a lysis buffer (e.g., 0.1 M NaOH) and transfer the lysate (containing the intracellular [³H]-cholesterol) to another scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
-
Calculation:
-
Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of genes involved in lipid metabolism, providing insights into the transcriptional effects of this compound.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for target genes (e.g., SREBP-1c, FAS, ACC, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit. This involves converting the RNA template into a stable DNA copy.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture by combining SYBR Green Master Mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Run:
-
Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the control samples.
-
Conclusion
This compound is a highly specific and potent inhibitor of DGAT-1 that serves as an invaluable tool for investigating the role of triglyceride synthesis in cellular lipid homeostasis. Its demonstrated efficacy in reducing triglyceride levels and its favorable effects on other lipid parameters in preclinical models highlight its potential as a therapeutic agent for metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the multifaceted effects of this compound and the broader implications of DGAT-1 inhibition in health and disease.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies in Mice
A Representative Protocol for a Preclinical Cancer Drug Efficacy Study
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo studies in mice are a cornerstone of preclinical research, providing critical insights into the efficacy and safety of new therapeutic agents in a living organism. The anatomical, physiological, and genetic similarities of mice to humans make them invaluable models for a wide range of human diseases, including cancer.[1] This document provides a detailed protocol for a common type of in vivo study: evaluating the efficacy of a novel anti-cancer compound in a xenograft mouse model. While the specific protocol "922500" could not be identified as a standardized public protocol, the following represents a comprehensive and widely applicable methodology that can be adapted for various research needs. Adherence to established guidelines for animal welfare and experimental reproducibility, such as the ARRIVE guidelines, is crucial for the ethical and scientific validity of such studies.[2][3]
I. Experimental Design and Planning
Careful experimental design is paramount to obtaining robust and reproducible data.[2] Key considerations include the selection of an appropriate mouse model, determination of sample size, and clear definition of experimental groups and endpoints.
1.1. Mouse Model Selection
The choice of mouse strain is critical and depends on the research question. For cancer xenograft studies, immunodeficient strains are typically used to prevent rejection of human tumor cells.
| Mouse Strain | Key Characteristics | Common Applications |
| BALB/c Nude | Athymic (lacks a thymus), T-cell deficient. | General-purpose xenograft model.[4] |
| SCID | Severe Combined Immunodeficiency; deficient in both T and B cells. | Engraftment of a wider range of human tumors and hematopoietic cells. |
| NOD/SCID | SCID mutation on a Non-Obese Diabetic background; reduced natural killer (NK) cell function. | Improved engraftment of human hematopoietic stem cells and certain tumors. |
1.2. Experimental Groups
The number and composition of study groups should be carefully planned to include appropriate controls.
| Group | Description | Purpose |
| 1. Vehicle Control | Mice receive the vehicle (e.g., saline, DMSO) used to dissolve the test compound. | To control for any effects of the vehicle itself. |
| 2. Test Compound (Low Dose) | Mice receive a low dose of the experimental drug. | To assess dose-dependent efficacy and toxicity. |
| 3. Test Compound (High Dose) | Mice receive a high dose of the experimental drug. | To assess dose-dependent efficacy and toxicity. |
| 4. Positive Control | Mice receive a standard-of-care drug for the specific cancer type. | To benchmark the efficacy of the test compound against a known therapeutic. |
1.3. Sample Size Calculation
The number of animals per group should be statistically justified to ensure the study is adequately powered to detect a meaningful effect. Power analysis should be performed based on pilot studies or previously published data. It is also advisable to include extra mice in each cohort to account for potential attrition.
II. Experimental Protocols
2.1. Animal Handling and Acclimatization
Proper animal handling is essential to minimize stress, which can impact experimental outcomes.
-
Acclimatization: Upon arrival, mice should be allowed to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Identification: Each mouse must be uniquely identified. Common methods include ear tags, ear notches, or tail tattoos.
2.2. Tumor Cell Implantation (Xenograft Model)
-
Cell Culture: Human cancer cells are cultured under sterile conditions.
-
Cell Preparation: On the day of implantation, cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implantation: A specific number of cells (typically 1 x 10^6 to 1 x 10^7) in a small volume (e.g., 100-200 µL) is injected subcutaneously into the flank of each mouse.
2.3. Drug Administration
The route and frequency of drug administration should mimic the intended clinical application as closely as possible.
-
Preparation of Formulation: The test compound is formulated in a sterile vehicle.
-
Administration: The formulation is administered to the mice according to the predetermined schedule and route (e.g., intraperitoneal injection, oral gavage, intravenous injection).
2.4. Monitoring and Data Collection
Regular monitoring of the animals is crucial for both animal welfare and data collection.
-
Tumor Growth: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is typically: (Length x Width^2) / 2.
-
Body Weight: Body weight is measured at the same frequency as tumor volume to monitor for signs of toxicity.
-
Clinical Observations: Animals are observed daily for any signs of distress, illness, or adverse reactions to the treatment.
-
In Vivo Imaging: Techniques like bioluminescence or fluorescence imaging can be used to monitor tumor growth and metastasis in real-time.
2.5. Euthanasia and Tissue Collection
At the end of the study, mice are humanely euthanized. Tissues of interest (e.g., tumors, major organs) are collected for further analysis.
III. Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Tumor Volume Data
| Treatment Group | Day 0 (mm³) | Day 5 (mm³) | Day 10 (mm³) | Day 15 (mm³) | Day 20 (mm³) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Body Weight Data
| Treatment Group | Day 0 (g) | Day 5 (g) | Day 10 (g) | Day 15 (g) | Day 20 (g) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Test Compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
IV. Visualizations
4.1. Experimental Workflow
Figure 1: A generalized workflow for an in vivo drug efficacy study in a xenograft mouse model.
4.2. Signaling Pathway: MAPK/ERK Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in cancer. Many anti-cancer drugs target components of this pathway.
Figure 2: A simplified diagram of the MAPK/ERK signaling pathway, a common target in cancer therapy.
References
- 1. somarkinnovations.com [somarkinnovations.com]
- 2. Experimental design: Top four strategies for reproducible mouse research [jax.org]
- 3. Applying the ARRIVE Guidelines to an In Vivo Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Application Note & Protocol: Preparation of A 922500 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and use of a stock solution of A 922500, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), for in vitro cell culture applications.
Introduction
This compound is a small molecule inhibitor that selectively targets Diacylglycerol Acyltransferase-1 (DGAT-1), a key enzyme in the synthesis of triglycerides.[1][2] DGAT-1 catalyzes the final step in triglyceride formation and is implicated in metabolic diseases and cancer.[3][4] The inhibitor demonstrates high potency for human and mouse DGAT-1 with IC50 values of approximately 7-9 nM and 22-24 nM, respectively, and shows excellent selectivity over DGAT-2 and other acyltransferases.[2] Due to its role in lipid metabolism, this compound is a valuable tool for studying triglyceride synthesis, lipid droplet formation, and cellular energy storage in various cell lines. Proper preparation and storage of a stock solution are critical for ensuring its stability and efficacy in cell-based assays.
Properties and Solubility of this compound
A summary of the key quantitative data for this compound is presented in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 428.48 g/mol | |
| Molecular Formula | C₂₆H₂₄N₂O₄ | |
| CAS Number | 959122-11-3 | |
| Appearance | Crystalline solid; Off-white to yellow powder |
| Purity | ≥95% - ≥98% (HPLC) | |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥21.25 mg/mL to 86 mg/mL (Recommended Solvent) | |
| DMF | ~20 mg/mL | |
| Ethanol | Insoluble to very low solubility (~0.2 mg/mL) |
| Water | Insoluble | |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder (crystalline solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-calculation:
-
To prepare a 10 mM stock solution from 1 mg of this compound (MW = 428.48 g/mol ):
-
Volume of DMSO (μL) = [Mass (mg) / MW ( g/mol )] / Concentration (mM) * 1,000,000
-
Volume of DMSO (μL) = [1 / 428.48] / 10 * 1,000,000 ≈ 233.4 μL
-
-
Preparation Steps: i. Before opening, bring the vial of this compound powder to room temperature to prevent condensation. ii. Wear appropriate PPE. Weigh the required amount of this compound powder in a sterile microcentrifuge tube or use the pre-weighed manufacturer's vial. iii. Using a calibrated pipette, add the calculated volume of sterile DMSO to the vial containing the this compound powder. iv. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear. v. To aid dissolution for higher concentrations, the tube may be gently warmed to 37°C for 10 minutes or briefly sonicated in an ultrasonic bath. vi. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: i. To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile microcentrifuge tubes. ii. Label each aliquot clearly with the compound name, concentration, and date of preparation. iii. Store the aliquots as recommended in the table below.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | |
| Stock Solution (in DMSO) | -20°C | 1-12 months |
| Stock Solution (in DMSO) | -80°C | ≥ 1-2 years | |
4. Preparation of Working Solution for Cell Culture
i. Thaw a single aliquot of the this compound stock solution at room temperature. ii. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1 µM). iii. Crucial Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Mix the working solution thoroughly before adding it to the cells.
Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution and the biological pathway targeted by this compound.
Caption: Workflow for this compound stock solution preparation.
Caption: Inhibition of the DGAT-1 pathway by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-922500 in Diet-Induced Obesity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of A-922500, a potent and selective Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitor, in diet-induced obesity (DIO) rodent models. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of A-922500 for obesity and related metabolic disorders.
Introduction
A-922500 is a small molecule inhibitor of DGAT1, an enzyme that catalyzes the final and committed step in triglyceride synthesis.[1][2][3][4] Inhibition of DGAT1 has been shown to reduce fat absorption, decrease triglyceride storage, and improve metabolic parameters in preclinical models of obesity.[5] A-922500 exhibits high selectivity for DGAT1 over DGAT2 and other acyltransferases, making it a valuable tool for studying the specific role of DGAT1 in metabolic diseases. In diet-induced obese (DIO) mice, chronic administration of A-922500 leads to weight loss and a reduction in liver triglycerides.
Mechanism of Action
A-922500 exerts its therapeutic effects by inhibiting the DGAT1 enzyme, which is highly expressed in the small intestine, adipose tissue, and liver. DGAT1 is a key enzyme in the triglyceride synthesis pathway, specifically the Kennedy pathway, where it esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). By blocking this step, A-922500 reduces the synthesis and subsequent storage of triglycerides in lipid droplets. This inhibition of intestinal DGAT1 can also delay the absorption of dietary fats, contributing to its anti-obesity effects.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of A-922500 and other DGAT1 inhibitors in rodent models of diet-induced obesity and dyslipidemia.
Table 1: Effect of A-922500 on Body Weight in Diet-Induced Obese (DIO) Mice
| Dosage (mg/kg, p.o.) | Treatment Duration | Mouse Strain | Diet | % Change in Body Weight Gain vs. Vehicle | Reference |
| 10 | 4 weeks | C57BL/6J | High-Fat | Significant attenuation | |
| 30 | 4 weeks | C57BL/6J | High-Fat | Significant reduction |
Table 2: Effect of A-922500 on Plasma Lipids
| Dosage (mg/kg, p.o.) | Treatment Duration | Animal Model | Parameter | % Change vs. Vehicle/Baseline | Reference |
| 3 | 14 days | Zucker Fatty Rat | Serum Triglycerides | ↓ 39% | |
| 3 | 14 days | Hyperlipidemic Hamster | Serum Triglycerides | ↓ 53% | |
| 3 | 14 days | Zucker Fatty Rat | Free Fatty Acids | ↓ 32% | |
| 3 | 14 days | Hyperlipidemic Hamster | Free Fatty Acids | ↓ 55% | |
| 3 | 14 days | Zucker Fatty Rat | HDL-Cholesterol | ↑ 25% |
Table 3: Effect of DGAT1 Inhibition on Hepatic Steatosis
| DGAT1 Inhibitor | Dosage (mg/kg, p.o.) | Treatment Duration | Animal Model | Parameter | % Change vs. Vehicle | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | H128 | 10 | 5 weeks | db/db mice | Hepatic Triglyceride Content | ↓ 25% | |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic research.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD), e.g., D12492 (60 kcal% fat)
-
Standard chow diet (control)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing standard chow and water ad libitum.
-
Randomize mice into two groups: control (standard chow) and DIO (HFD).
-
House mice individually or in small groups.
-
Provide the respective diets and water ad libitum for 10-16 weeks.
-
Monitor body weight and food intake weekly.
-
Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the control group.
A-922500 Formulation and Administration
This protocol details the preparation and oral administration of A-922500.
Materials:
-
A-922500 powder
-
Vehicle (e.g., 1% Tween 80 in sterile water, or a mixture of polyethylene glycol and saline)
-
Sonicator or vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Formulation:
-
For a 1% Tween 80 vehicle, first dissolve the required amount of A-922500 in a small volume of Tween 80, then add sterile water to the final volume.
-
Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for a clear solution.
-
Use a vortex mixer or sonicator to ensure complete dissolution or a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage:
-
Accurately weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the A-922500 formulation.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after administration.
-
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess glucose metabolism in DIO mice treated with A-922500.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Glucometer and test strips
-
Lancets or tail-snip equipment
-
Heparinized capillary tubes (for plasma collection, optional)
-
Microcentrifuge tubes
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail vein.
-
Administer the glucose solution via oral gavage (typically 2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
For plasma insulin analysis, blood can be collected into heparinized tubes at specified time points, centrifuged, and the plasma stored at -80°C.
Tissue Collection and Analysis
This protocol outlines the collection of liver tissue for triglyceride analysis.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Phosphate-buffered saline (PBS)
-
Liquid nitrogen
-
Homogenizer
-
Triglyceride quantification kit
Procedure:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Excise the liver, weigh it, and snap-freeze a portion in liquid nitrogen for subsequent analysis.
-
Store the frozen liver samples at -80°C.
-
For triglyceride analysis, homogenize a known weight of liver tissue and extract lipids.
-
Quantify the triglyceride content using a commercial colorimetric or fluorometric assay kit.
References
- 1. eptrading.co.jp [eptrading.co.jp]
- 2. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice | PLOS One [journals.plos.org]
- 3. Intestine-Targeted DGAT1 Inhibition Improves Obesity and Insulin Resistance without Skin Aberrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestine-targeted DGAT1 inhibition improves obesity and insulin resistance without skin aberrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of A-922500 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of A-922500, a potent and selective diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, in rat models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of A-922500.
Introduction
A-922500 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase-1 (DGAT-1).[1][2][3][4] DGAT-1 is a key enzyme in the final step of triglyceride synthesis.[5] Inhibition of DGAT-1 has been shown to reduce serum triglycerides and free fatty acid levels, making it a promising therapeutic target for metabolic diseases. Preclinical studies in rat models, particularly the Zucker fatty rat, have demonstrated the efficacy of orally administered A-922500 in improving lipid profiles.
Mechanism of Action
A-922500 selectively inhibits the DGAT-1 enzyme, which is primarily located in the endoplasmic reticulum. DGAT-1 catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By blocking this step, A-922500 reduces the synthesis and subsequent secretion of triglycerides. The highest expression of DGAT1 is found in the small intestine, where it plays a crucial role in the absorption of dietary fats.
dot graph DGAT1_Signaling_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Fatty_Acids [label="Fatty Acids &\nDiacylglycerol", fillcolor="#F1F3F4"]; A_922500 [label="A-922500", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DGAT1 [label="DGAT-1 Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides", fillcolor="#FBBC05", fontcolor="#202124"]; VLDL_Assembly [label="VLDL Assembly &\nSecretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Serum_TG [label="Reduced Serum\nTriglycerides", shape=ellipse, style=filled, fillcolor="#F1F3F4"];
// Edges Fatty_Acids -> DGAT1; A_922500 -> DGAT1 [arrowhead=tee, color="#EA4335"]; DGAT1 -> Triglycerides; Triglycerides -> VLDL_Assembly; VLDL_Assembly -> Reduced_Serum_TG; } dot Caption: A-922500 inhibits the DGAT-1 enzyme, blocking triglyceride synthesis.
Data Presentation
The following tables summarize the in vivo efficacy of A-922500 following oral administration in Zucker fatty rats.
Table 1: Effect of A-922500 on Serum Lipids in Zucker Fatty Rats
| Dose (mg/kg) | Treatment Duration | Change in Serum Triglycerides | Change in Serum Free Fatty Acids |
| 0.03 | 14 days | Not significant | Not significant |
| 0.3 | 14 days | Not significant | Significant reduction |
| 3 | 14 days | 39% reduction | 32% reduction |
Table 2: Dosing Parameters for A-922500 in Rat Studies
| Parameter | Value | Reference |
| Animal Model | Zucker fatty rat | |
| Doses | 0.03, 0.3, and 3 mg/kg | |
| Route of Administration | Oral gavage | |
| Dosing Volume | 5 mL/kg | |
| Vehicle Formulation | 20:80 (v/v) polyethylene glycol/hydroxypropyl-β-cyclodextrin (10% w/v) |
Experimental Protocols
Formulation of A-922500 for Oral Gavage
Materials:
-
A-922500 powder
-
Polyethylene glycol (PEG)
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
Procedure:
-
Prepare a 10% (w/v) solution of HPβCD in sterile water.
-
Prepare a 20:80 (v/v) mixture of PEG and the 10% HPβCD solution.
-
Calculate the required amount of A-922500 based on the desired final concentration and total volume.
-
Weigh the A-922500 powder and add it to the vehicle.
-
Vortex and/or sonicate the mixture until the A-922500 is completely dissolved or a homogenous suspension is formed.
-
Prepare fresh on the day of dosing.
Protocol for Oral Gavage Administration in Rats
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
Materials:
-
Rat (e.g., Zucker fatty rat)
-
Appropriately sized gavage needle (stainless steel or flexible plastic with a ball tip)
-
Syringe
-
A-922500 formulation
-
Scale for weighing the rat
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the dosing volume.
-
Ensure the animal is properly restrained to minimize stress and prevent injury. This can be done manually by experienced personnel or using a restraining device.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the animal's incisors. This ensures the needle reaches the stomach without causing perforation.
-
-
Administration:
-
Draw the calculated volume of the A-922500 formulation into the syringe and attach the gavage needle.
-
Gently open the rat's mouth and insert the gavage needle over the tongue, advancing it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is gently passed.
-
Advance the needle to the pre-measured mark. Do not force the needle if resistance is met.
-
Administer the formulation slowly and steadily.
-
Once the full dose is delivered, gently remove the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, choking, or changes in behavior, for at least 30 minutes post-dosing.
-
For chronic studies, daily monitoring of the animal's health, including body weight and food/water intake, is essential.
-
dot graph Experimental_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimation [label="Animal Acclimation\n(e.g., Zucker fatty rats)"]; Baseline_Measurements [label="Baseline Measurements\n(e.g., body weight, blood lipids)"]; Randomization [label="Randomization into\nTreatment Groups"]; Vehicle_Group [label="Vehicle Control Group"]; A922500_Group [label="A-922500 Treatment Groups\n(0.03, 0.3, 3 mg/kg)"]; Oral_Gavage [label="Daily Oral Gavage\n(14 days)"]; Monitoring [label="Daily Monitoring\n(health, body weight)"]; Final_Measurements [label="Final Measurements\n(e.g., blood lipids)"]; Data_Analysis [label="Data Analysis"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Animal_Acclimation; Animal_Acclimation -> Baseline_Measurements; Baseline_Measurements -> Randomization; Randomization -> Vehicle_Group; Randomization -> A922500_Group; Vehicle_Group -> Oral_Gavage; A922500_Group -> Oral_Gavage; Oral_Gavage -> Monitoring; Monitoring -> Final_Measurements; Final_Measurements -> Data_Analysis; Data_Analysis -> End; } dot Caption: Workflow for an in vivo efficacy study of A-922500 in rats.
References
- 1. [PDF] Diacylglycerol Acyltransferase 1 Inhibition Lowers Serum Triglycerides in the Zucker Fatty Rat and the Hyperlipidemic Hamster | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A 922500 in HepG2 Cell Line Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
A 922500 is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2][3] In the context of hepatocellular carcinoma research, the HepG2 cell line is a widely utilized in vitro model. These application notes provide detailed protocols for utilizing this compound in HepG2 cell line experiments, covering its mechanism of action, effects on cellular processes, and methodologies for assessing its impact.
Mechanism of Action
This compound selectively inhibits the DGAT-1 enzyme, which is located in the endoplasmic reticulum and catalyzes the esterification of diacylglycerol to form triglycerides.[1][4] This inhibition leads to a reduction in triglyceride synthesis and subsequent lipid droplet formation. In cancer cells, including hepatocellular carcinoma, dysregulated lipid metabolism is a known hallmark, and the accumulation of lipid droplets can protect cancer cells from oxidative stress and lipotoxicity. By blocking triglyceride synthesis, this compound can induce cellular stress, leading to apoptosis and inhibition of cell proliferation.
Data Presentation
This compound Inhibitory Activity
| Target | Cell Line/System | IC50 | Reference |
| Human DGAT-1 | - | 9 nM | |
| Mouse DGAT-1 | - | 22 nM | |
| DGAT-2 | - | 53 µM | |
| ACAT-1 | - | >100 µM | |
| ACAT-2 | - | >100 µM | |
| Triglyceride Synthesis | HepG2 cells | Dose-dependent inhibition | |
| DGAT1 Enzymatic Activity | HepG2 cell lysates (1 µM this compound) | ~99% inhibition |
Effects of DGAT-1 Inhibition on HepG2 Cells (Qualitative)
| Effect | Observation | Reference |
| Triglyceride Synthesis | Dose-dependent inhibition | |
| Lipid Accumulation | Reduction in fatty acid-induced lipid accumulation | |
| Cell Viability | Expected to decrease with increasing concentrations | Inferred from other cancer cell lines |
| Apoptosis | Expected to be induced | Inferred from other cancer cell lines |
| Cell Cycle | Potential for cell cycle arrest | Inferred from other cancer cell lines |
| Endoplasmic Reticulum (ER) Stress | Potential to be induced due to lipid metabolism disruption |
Signaling Pathway
The inhibition of DGAT-1 by this compound primarily impacts lipid metabolism, which in turn can affect several downstream signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cisplatin induces HepG2 cell cycle arrest through targeting specific long noncoding RNAs and the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 4. Evidence that diacylglycerol acyltransferase 1 (DGAT1) has dual membrane topology in the endoplasmic reticulum of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A-922500 in Diabetes and Insulin Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-922500 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the final step of triglyceride synthesis.[1][2] DGAT1 has emerged as a promising therapeutic target for metabolic disorders, as its inhibition has been shown to reduce triglyceride accumulation, improve insulin sensitivity, and promote weight loss in preclinical models.[3][4] These application notes provide a comprehensive overview of the use of A-922500 in diabetes and insulin resistance research, including detailed experimental protocols and quantitative data to support your studies.
Mechanism of Action
A-922500 exerts its effects by specifically inhibiting the DGAT1 enzyme, which is responsible for catalyzing the esterification of diacylglycerol (DAG) to form triglycerides (TGs). By blocking this crucial step, A-922500 reduces the synthesis and storage of TGs in various tissues, including the intestine, liver, and adipose tissue. The reduction in intracellular lipid accumulation is believed to be a key mechanism through which DGAT1 inhibitors improve insulin sensitivity. Elevated levels of intracellular DAG and other lipid metabolites can activate protein kinase C (PKC) isoforms, which in turn can impair insulin signaling by phosphorylating and inhibiting the insulin receptor substrate (IRS) proteins. By reducing the synthesis of TGs, A-922500 may decrease the intracellular pool of DAG, thereby alleviating PKC-mediated inhibition of the insulin signaling pathway and leading to improved glucose uptake and metabolism.
Data Presentation
The following tables summarize the quantitative data on the efficacy of A-922500 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of A-922500
| Parameter | System | Species | IC₅₀ | Reference |
| DGAT-1 Inhibition | Recombinant Enzyme | Human | 9 nM | [2] |
| DGAT-1 Inhibition | Recombinant Enzyme | Mouse | 22 nM | |
| Triglyceride Synthesis Inhibition | HEK293 Cells | Human | 17 nM |
Table 2: In Vivo Efficacy of A-922500 in Rodent Models
| Animal Model | Treatment | Dose (mg/kg) | Duration | Key Findings | Reference |
| Zucker Fatty Rat | Oral | 3 | 14 days | Serum triglycerides reduced by 39%; Serum free fatty acids reduced by 32% | |
| Hyperlipidemic Hamster | Oral | 3 | 14 days | Serum triglycerides reduced by 53%; Serum free fatty acids reduced by 55% | |
| Diet-Induced Obese (DIO) Mice | Oral | 3 | Chronic | Induced weight loss and reduced liver triglycerides | |
| C57BL/6 Mice (Postprandial Hyperlipidemia) | Oral | 0.03 - 3 | Single Dose | Dose-dependent attenuation of postprandial serum triglyceride rise |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: In Vivo Efficacy of A-922500 in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of A-922500 on body weight, glucose homeostasis, and lipid profiles in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
A-922500
-
Vehicle (e.g., 1% Tween 80 in water)
-
Oral gavage needles
-
Glucometer and glucose test strips
-
Insulin ELISA kit
-
Triglyceride and cholesterol assay kits
Procedure:
-
Induction of Obesity:
-
House mice individually and provide ad libitum access to either a HFD or a standard chow diet for 8-12 weeks to induce obesity and insulin resistance in the HFD group.
-
Monitor body weight weekly.
-
-
A-922500 Administration:
-
Randomize the DIO mice into treatment groups (e.g., vehicle, A-922500 at 3, 10, and 30 mg/kg).
-
Prepare A-922500 in the vehicle solution.
-
Administer A-922500 or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).
-
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Measure body weight daily and food intake twice weekly.
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (2 g/kg) via intraperitoneal (i.p.) injection.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4 hours.
-
Administer human insulin (0.75 U/kg) via i.p. injection.
-
Measure blood glucose from the tail vein at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
-
Terminal Blood and Tissue Collection:
-
At the end of the treatment period, fast mice for 6 hours and collect terminal blood via cardiac puncture.
-
Harvest tissues such as liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Snap-freeze in liquid nitrogen and store at -80°C.
-
-
Biochemical Analysis:
-
Centrifuge blood to collect plasma and store at -80°C.
-
Measure plasma levels of insulin, triglycerides, and total cholesterol using commercially available kits.
-
Homogenize liver tissue and measure triglyceride content.
-
Protocol 2: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To assess the effect of A-922500 on insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and penicillin/streptomycin
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Insulin medium (DMEM with 10% FBS and 10 µg/mL insulin)
-
A-922500
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Insulin
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until confluent.
-
Induce differentiation by treating with differentiation medium for 2 days.
-
Maintain cells in insulin medium for 2 days.
-
Culture in DMEM with 10% FBS for an additional 4-6 days until fully differentiated.
-
-
A-922500 Treatment:
-
Serum starve the differentiated adipocytes in DMEM for 2-4 hours.
-
Pre-incubate the cells with various concentrations of A-922500 or vehicle (DMSO) in serum-free DMEM for a specified time (e.g., 18 hours).
-
-
Glucose Uptake Assay:
-
Wash the cells twice with KRH buffer.
-
Incubate the cells in KRH buffer with or without 100 nM insulin for 30 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (0.5 µCi/mL) and continue the incubation for 10 minutes.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
-
Protocol 3: Western Blot Analysis of Akt Phosphorylation
Objective: To determine the effect of A-922500 on insulin-stimulated Akt phosphorylation in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
A-922500
-
Insulin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated 3T3-L1 adipocytes with A-922500 as described in Protocol 2.
-
Stimulate the cells with 100 nM insulin for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
-
Protocol 4: Triglyceride Synthesis Assay
Objective: To measure the inhibitory effect of A-922500 on triglyceride synthesis in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
DMEM with 10% FBS
-
A-922500
-
[¹⁴C]-oleic acid complexed to BSA
-
Lipid extraction solution (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of A-922500 or vehicle (DMSO) in serum-free DMEM for 1 hour.
-
-
Triglyceride Synthesis Measurement:
-
Add [¹⁴C]-oleic acid (1 µCi/mL) to the cells and incubate for 4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Extract the total lipids from the cells using the lipid extraction solution.
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the lipid extracts in a small volume of chloroform:methanol (2:1 v/v).
-
-
Lipid Separation and Quantification:
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the different lipid species.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the triglyceride spots from the TLC plate into scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of the cells.
-
Conclusion
A-922500 is a valuable research tool for investigating the role of DGAT1 in diabetes and insulin resistance. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to further elucidate the therapeutic potential of DGAT1 inhibition. By utilizing these methodologies, researchers can effectively evaluate the impact of A-922500 on key metabolic parameters and signaling pathways, contributing to the development of novel treatments for metabolic diseases.
References
Application Notes and Protocols for A922500 in Postprandial Hyperlipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postprandial hyperlipidemia, characterized by an excessive elevation of triglyceride-rich lipoproteins in the blood after a meal, is a significant and independent risk factor for atherosclerotic cardiovascular disease.[1][2][3] The enzyme Diacylglycerol O-acyltransferase 1 (DGAT1) plays a crucial role in the final step of triglyceride synthesis, particularly in the intestine for the assembly of chylomicrons from dietary fats.[4][5] A922500 is a potent and selective small molecule inhibitor of DGAT1, offering a valuable tool for studying the mechanisms of postprandial lipid metabolism and for the preclinical evaluation of DGAT1 inhibition as a therapeutic strategy for metabolic disorders.
These application notes provide a comprehensive overview of the use of A922500 in studying postprandial hyperlipidemia, including its mechanism of action, key in vivo and in vitro experimental protocols, and representative data.
Mechanism of Action
A922500 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1). It exhibits high affinity for both human and mouse DGAT1, with IC50 values in the low nanomolar range. The selectivity of A922500 for DGAT1 over the isoenzyme DGAT2 and other acyltransferases like ACAT-1 and ACAT-2 is a key feature, allowing for the specific investigation of DGAT1's role in triglyceride metabolism. By inhibiting DGAT1 in the enterocytes of the small intestine, A922500 blocks the synthesis of triglycerides from dietary fatty acids and monoacylglycerols, thereby reducing the formation and secretion of chylomicrons into the circulation. This leads to a significant attenuation of the postprandial rise in plasma triglyceride levels.
Data Presentation
The following tables summarize the quantitative data on the efficacy of A922500 from in vitro and in vivo studies.
Table 1: In Vitro Potency of A922500
| Target | IC50 (nM) | Source Organism | Reference |
| DGAT1 | 7 | Human | |
| DGAT1 | 24 | Mouse | |
| DGAT2 | 53,000 | Human | |
| ACAT-1 | 296,000 | Not Specified | |
| ACAT-2 | 296,000 | Not Specified |
Table 2: Effect of A922500 on Postprandial Triglycerides in Animal Models
| Animal Model | A922500 Dose (mg/kg, p.o.) | % Reduction in Postprandial Triglyceride Peak | Reference |
| C57BL/6 Mice | 0.03 | Dose-dependent attenuation | |
| C57BL/6 Mice | 0.3 | Dose-dependent attenuation | |
| C57BL/6 Mice | 3 | Abolished response | |
| Sprague-Dawley Rats | 0.03 | Dose-dependent attenuation | |
| Sprague-Dawley Rats | 0.3 | Dose-dependent attenuation | |
| Sprague-Dawley Rats | 3 | Abolished response | |
| Hyperlipidemic Hamsters | 0.03 | Dose-dependent attenuation | |
| Hyperlipidemic Hamsters | 0.3 | Dose-dependent attenuation | |
| Hyperlipidemic Hamsters | 3 | Abolished response |
Table 3: Effect of Chronic A922500 Treatment on Fasting Lipids in Dyslipidemic Animal Models (14 days)
| Animal Model | A922500 Dose (mg/kg, p.o.) | % Reduction in Serum Triglycerides | % Reduction in Free Fatty Acids | % Increase in HDL-Cholesterol | Reference |
| Zucker Fatty Rat | 3 | 39% | 32% | 25% | |
| Hyperlipidemic Hamster | 3 | 53% | 55% | Not significant |
Experimental Protocols
In Vivo Study: Oral Lipid Tolerance Test (OLTT)
This protocol is designed to assess the effect of A922500 on the postprandial triglyceride response in mice.
Materials:
-
A922500
-
Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80)
-
Lipid challenge (e.g., corn oil or olive oil)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Triglyceride assay kit
Procedure:
-
Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week.
-
Fasting: Fast the mice for 4-6 hours prior to the experiment. Water should be available ad libitum.
-
Drug Administration: Administer A922500 or vehicle via oral gavage. A typical dose range for A922500 is 0.3 to 10 mg/kg.
-
Lipid Challenge: One hour after drug administration, administer the lipid challenge (e.g., 10 ml/kg of corn oil) via oral gavage.
-
Blood Collection: Collect a baseline blood sample (t=0) from the tail vein immediately before the lipid challenge. Subsequent blood samples are collected at 1, 2, 4, and 6 hours post-lipid challenge.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Determine the plasma triglyceride concentrations using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma triglyceride concentration over time. The area under the curve (AUC) can be calculated to quantify the total triglyceride excursion.
In Vitro Study: Triglyceride Synthesis Assay in HepG2 Cells
This protocol measures the inhibition of triglyceride synthesis by A922500 in a human liver cell line.
Materials:
-
A922500
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
[14C]-oleic acid or [3H]-glycerol
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture HepG2 cells in a 12-well plate until they reach 80-90% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of A922500 (e.g., 1 nM to 10 µM) or vehicle in serum-free medium for 1-2 hours.
-
Metabolic Labeling: Add the fatty acid solution containing a radiolabeled tracer (e.g., 1 µCi/ml [14C]-oleic acid) to each well and incubate for 4-6 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids from the cell lysate using a suitable solvent system.
-
Lipid Separation: Spot the lipid extracts onto a TLC plate and separate the different lipid classes using an appropriate developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride spots into scintillation vials. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Calculate the percentage inhibition of triglyceride synthesis at each A922500 concentration relative to the vehicle control.
Mandatory Visualization
Caption: A922500 inhibits DGAT1, blocking triglyceride synthesis and chylomicron secretion.
Caption: Workflow for the in vivo Oral Lipid Tolerance Test (OLTT).
Caption: Workflow for the in vitro triglyceride synthesis assay.
References
- 1. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postprandial Peaking and Plateauing of Triglycerides and VLDL in Patients with Underlying Cardiovascular Diseases Despite Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-922500 in Cancer Research and Lipotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-922500 is a potent and selective small molecule inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1] Initially investigated for metabolic disorders, A-922500 has emerged as a valuable tool in cancer research and for studying the mechanisms of lipotoxicity. In oncology, inhibition of DGAT1 by A-922500 disrupts the ability of cancer cells to store excess fatty acids, leading to increased cellular stress and apoptosis. In the context of lipotoxicity, A-922500 is instrumental in elucidating the protective role of triglyceride synthesis against the detrimental effects of saturated fatty acids.
These application notes provide a comprehensive overview of the use of A-922500 in these research areas, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
In Cancer: Cancer cells often exhibit altered lipid metabolism to meet the high demand for energy and building blocks for rapid proliferation. DGAT1 plays a pivotal role in this altered metabolism by converting excess fatty acids into triglycerides, which are then stored in lipid droplets. This process serves two main purposes for the cancer cell: it provides a future energy source and, critically, it prevents the accumulation of free fatty acids, which can be toxic (lipotoxicity) by inducing the production of reactive oxygen species (ROS).[2]
A-922500 inhibits DGAT1, thereby blocking triglyceride synthesis. This leads to an accumulation of free fatty acids within the cancer cell, which in turn results in:
-
Increased ROS Production: The excess free fatty acids are shunted into mitochondrial beta-oxidation, leading to a surge in ROS production.[2]
-
Induction of Apoptosis: The overwhelming oxidative stress triggers the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3.[3]
-
Suppression of mTOR Signaling: DGAT1 activity has been linked to the sustenance of mTOR kinase–S6 kinase signaling, a key pathway for cell growth and proliferation. Inhibition of DGAT1 can therefore disrupt this signaling axis, further impeding cancer cell growth.
In Lipotoxicity: Lipotoxicity refers to the cellular damage caused by an excess of lipids, particularly saturated fatty acids like palmitic acid. DGAT1 plays a protective role by converting these toxic fatty acids into relatively inert triglycerides stored in lipid droplets. Studies have shown that in the presence of high levels of palmitic acid, DGAT1 expression is downregulated, contributing to endoplasmic reticulum (ER) stress and autophagy inhibition, ultimately leading to cell death.[4] A-922500 is used in these studies to mimic the effect of DGAT1 downregulation and to investigate the interplay between triglyceride synthesis, ER stress, and autophagy in the context of lipotoxicity.
Quantitative Data
The following tables summarize the quantitative effects of A-922500 from various studies.
Table 1: Inhibitory Activity of A-922500
| Target | Species | IC50 | Reference |
| DGAT-1 | Human | 7 nM, 9 nM | |
| DGAT-1 | Mouse | 22 nM, 24 nM | |
| DGAT-2 | Human | 53 µM | |
| ACAT-1 | Human | >100 µM | |
| ACAT-2 | Human | >100 µM |
Table 2: Effects of A-922500 on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| A375 | Melanoma | Not specified | 48 hours | Increased ROS levels | |
| A375 | Melanoma | Not specified | 24-72 hours | Increased cleaved caspase-3 | |
| MKN45 | Gastric Cancer | 100 µM | 24 hours | Increased early and late apoptosis | |
| U251 | Glioblastoma | 20 µg/mL | 24 hours | Increased ROS levels | |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Reduced cell proliferation and migration |
Experimental Protocols
Cell Viability and Proliferation Assays
a) Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
Materials:
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)
-
Methanol
-
Plate reader (absorbance at 570 nm)
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of A-922500 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Carefully aspirate the medium.
-
Gently wash the cells twice with PBS.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate four times with tap water and allow it to air-dry completely.
-
Add 200 µL of methanol to each well to solubilize the stain and incubate for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
b) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Plate reader (absorbance at 590 nm)
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with A-922500 or vehicle control for the desired time.
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3.5 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 590 nm.
Apoptosis and ROS Detection
a) Western Blot for Cleaved Caspase-3
This protocol details the detection of the active form of caspase-3, a key marker of apoptosis.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Cleaved Caspase-3 (Asp175) (e.g., from Cell Signaling Technology, typically diluted 1:1000)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
Protocol:
-
Treat cells with A-922500 as desired.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
b) Dihydroethidium (DHE) Assay for ROS Detection
This assay measures intracellular superoxide levels.
Materials:
-
Dihydroethidium (DHE)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation ~480 nm, Emission ~570 nm)
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with A-922500 for the desired duration.
-
Stain cells with 5 µM DHE for 20 minutes at 37°C in the dark.
-
Measure fluorescence using a plate reader.
-
Normalize fluorescence values to cell number, for example, by performing a Crystal Violet assay in a parallel plate.
RT-qPCR for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of genes of interest.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., DGAT1, NOX2, IDO) and a housekeeping gene (e.g., GAPDH, ACTB)
Human Primer Sequences (Example):
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| DGAT1 | GCTACAGGTCATCTCAGTGCTC | GTGAAGTAGAGCACAGCGATGAG |
| NOX2 | CCCAATCCCTCAGTTTGCT | CCTTCTGTTGAGATCGCCAA |
| IDO1 | GGCACACGCTATGGAAAAC | GGCATTGCGAGGTCTCCAT |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Protocol:
-
Isolate total RNA from A-922500-treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.
Signaling Pathways and Workflows
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Lipotoxicity of palmitic acid is associated with DGAT1 downregulation and abolished by PPARα activation in liver cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A-922500 as a Tool for Investigating SARS-CoV-2 Replication
Audience: Researchers, scientists, and drug development professionals.
Introduction
Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, manipulates host cellular machinery to facilitate its replication. A growing body of evidence highlights the critical role of host lipid metabolism in the viral life cycle. Specifically, SARS-CoV-2 infection has been shown to upregulate lipid droplet (LD) biogenesis, which is believed to serve as a platform for viral assembly and replication.[1][2] A-922500, a potent and selective inhibitor of Diacylglycerol Acyltransferase-1 (DGAT-1), has emerged as a valuable chemical tool to probe the involvement of neutral lipid synthesis in SARS-CoV-2 infection. DGAT-1 is a key enzyme in the terminal step of triglyceride synthesis, and its inhibition by A-922500 offers a direct method to investigate the impact of lipid droplet formation on viral replication and pathogenesis.[1][2][3]
These application notes provide a comprehensive overview of the use of A-922500 in SARS-CoV-2 research, including its mechanism of action, protocols for in vitro studies, and a summary of key quantitative findings.
Mechanism of Action
A-922500 selectively inhibits the enzymatic activity of DGAT-1, which catalyzes the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA. By blocking DGAT-1, A-922500 prevents the accumulation of triglycerides and the subsequent formation of lipid droplets within the host cell. In the context of SARS-CoV-2 infection, this inhibition has two major consequences:
-
Disruption of Viral Replication Platforms: Lipid droplets are thought to provide a physical scaffold for the assembly of viral components. By reducing the availability of these structures, A-922500 impedes the efficient production of new infectious virus particles.
-
Modulation of Inflammatory Responses: SARS-CoV-2 infection can trigger a hyperinflammatory response. The inhibition of DGAT-1 by A-922500 has been shown to reduce the production of pro-inflammatory mediators in infected cells, suggesting a link between lipid metabolism and the host immune response to the virus.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of A-922500 on SARS-CoV-2 replication and host cells.
Table 1: In Vitro Efficacy and Cytotoxicity of A-922500
| Cell Line | Parameter | Value (µM) | Reference |
| Vero E6 | IC50 | 3.78 | |
| Vero E6 | CC50 | 62.4 | |
| A549 | CC50 | 58.4 |
IC50: 50% inhibitory concentration against SARS-CoV-2 infectious particle formation. CC50: 50% cytotoxic concentration.
Table 2: Effect of A-922500 on Viral Load and Cell Death in Human Monocytes
| A-922500 Concentration (µM) | Reduction in Viral Load | Reduction in Cell Death (LDH activity) | Reference |
| 0.1 | Dose-dependent reduction | Significant reduction | |
| 1 | Dose-dependent reduction | Significant reduction | |
| 10 | Dose-dependent reduction | Significant reduction |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing A-922500 to study SARS-CoV-2 replication.
Protocol 1: Determination of IC50 of A-922500 in Vero E6 Cells
Objective: To determine the concentration of A-922500 that inhibits 50% of SARS-CoV-2 infectious particle formation.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SARS-CoV-2 (e.g., at a known MOI)
-
A-922500 stock solution (in DMSO)
-
96-well plates
-
Plaque assay reagents (e.g., agar overlay) or TCID50 assay reagents
Procedure:
-
Seed Vero E6 cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of A-922500 in DMEM supplemented with 2% FBS, ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO).
-
Pre-treat the confluent Vero E6 cells with the different concentrations of A-922500 for 2 hours at 37°C.
-
Following pre-treatment, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01 for 24 hours in the continued presence of the inhibitor.
-
After 24 hours, collect the supernatant containing the progeny virus.
-
Determine the viral titer in the collected supernatant using a standard plaque assay or TCID50 assay on fresh Vero E6 cells.
-
Calculate the percentage of viral inhibition for each concentration of A-922500 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the A-922500 concentration and fitting the data to a dose-response curve.
Protocol 2: Assessment of A-922500's Effect on Viral Load and Cell Viability in Human Monocytes
Objective: To quantify the impact of A-922500 on SARS-CoV-2 viral load and cell death in primary human monocytes.
Materials:
-
Primary human monocytes
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
SARS-CoV-2
-
A-922500 stock solution (in DMSO)
-
24-well plates
-
RNA extraction kit
-
RT-qPCR reagents for SARS-CoV-2 detection
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Isolate primary human monocytes and seed them in 24-well plates.
-
Pre-treat the monocytes with A-922500 at various concentrations (e.g., 0.1, 1, and 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Infect the pre-treated monocytes with SARS-CoV-2 at an MOI of 0.01 for 24 hours in the presence of the inhibitor.
-
Viral Load Quantification: a. After 24 hours, harvest the cells. b. Extract total RNA from the cells using a suitable RNA extraction kit. c. Perform RT-qPCR to quantify the SARS-CoV-2 viral genome. Normalize the viral load to the number of cells.
-
Cell Death Measurement: a. After 24 hours, collect the cell culture supernatant. b. Measure the activity of LDH in the supernatant using a commercially available kit, following the manufacturer's instructions. c. Calculate the fold change in LDH activity relative to uninfected cells.
Protocol 3: Visualization of Lipid Droplet Inhibition by A-922500
Objective: To visually demonstrate the effect of A-922500 on SARS-CoV-2-induced lipid droplet biogenesis.
Materials:
-
A549 cells or human monocytes
-
Appropriate cell culture medium
-
SARS-CoV-2
-
A-922500 stock solution (in DMSO)
-
Chamber slides or coverslips
-
Oil Red O staining solution
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed A549 cells or monocytes on chamber slides or coverslips.
-
Pre-treat the cells with A-922500 for 2 hours before infection.
-
Infect the cells with SARS-CoV-2 at an MOI of 0.01 for 24 hours (monocytes) or 48 hours (A549 cells) in the presence of the inhibitor.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain for neutral lipids by incubating the fixed cells with Oil Red O solution.
-
Counterstain the nuclei with DAPI.
-
Mount the slides/coverslips and visualize the cells using a fluorescence microscope. Lipid droplets will appear as red puncta, and nuclei will be blue.
-
Compare the number and size of lipid droplets in A-922500-treated cells versus untreated, infected cells.
Visualizations
Signaling Pathway
Caption: Mechanism of A-922500 in inhibiting SARS-CoV-2 replication.
Experimental Workflow
Caption: General workflow for testing A-922500's antiviral activity.
Logical Relationship
References
Application Notes and Protocols for A-922500 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-922500 is a potent, selective, and orally bioavailable small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1).[1][2][3][4] DGAT-1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol with a fatty acyl-CoA. Due to its critical role in lipid metabolism, DGAT-1 is a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes. A-922500 exhibits high selectivity for DGAT-1 over other acyltransferases like DGAT-2 and acyl-coenzyme A:cholesterol acyltransferase (ACAT). These application notes provide a comprehensive guide to utilizing A-922500 in in vitro assays, including recommended working concentrations and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the reported potency of A-922500 against various targets in different assay systems. This data is essential for determining the optimal concentration range for your specific in vitro experiments.
| Target | Species | Assay System | Potency (IC₅₀) | Reference |
| DGAT-1 | Human | Recombinant Enzyme | 7 nM | |
| Human | Recombinant Enzyme | 9 nM | ||
| Human | HEK293 cells expressing DGAT1 | 17 nM | ||
| Mouse | Recombinant Enzyme | 22 nM | ||
| Mouse | Recombinant Enzyme | 24 nM | ||
| DGAT-2 | Not Specified | Not Specified | 53 µM | |
| ACAT-1 | Not Specified | Not Specified | 296 µM | |
| ACAT-2 | Not Specified | Not Specified | 296 µM |
Note: The IC₅₀ values can vary depending on the specific experimental conditions, such as substrate concentrations and incubation times. It is recommended to perform a dose-response curve to determine the optimal concentration for your particular assay.
Mechanism of Action and Signaling Pathway
A-922500 functions by directly inhibiting the enzymatic activity of DGAT-1. This enzyme is located in the endoplasmic reticulum and plays a crucial role in the terminal step of triglyceride biosynthesis. By blocking DGAT-1, A-922500 prevents the conversion of diacylglycerol (DAG) and fatty acyl-CoA into triglycerides (TAG). This leads to a reduction in intracellular triglyceride accumulation and a decrease in the formation of lipid droplets.
References
Application Notes and Protocols: A-922500 Administration in Zucker Fatty Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-922500 is a potent, selective, and orally bioavailable inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1).[1][2] DGAT-1 is a key enzyme that catalyzes the final step in triglyceride (TG) synthesis.[2] Its inhibition presents a promising therapeutic strategy for metabolic disorders like obesity, type 2 diabetes, and dyslipidemia.[2][3]
The Zucker fatty rat is a well-established genetic model for obesity and insulin resistance. These rats exhibit a Mendelian recessive trait (fa/fa) causing a mutation in the leptin receptor gene, which leads to hyperphagia, obesity, hyperinsulinemia, and hyperlipidemia, making them a suitable preclinical model to study the effects of compounds like A-922500.
These notes provide detailed protocols and summarize the metabolic effects of administering A-922500 in the Zucker fatty rat model.
Mechanism of Action: DGAT-1 Inhibition
A-922500 selectively inhibits the DGAT-1 enzyme, which is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. This action blocks the final and committed step of triglyceride biosynthesis. A-922500 is highly selective for DGAT-1 over DGAT-2 and other acyltransferases like ACAT1 and ACAT2. This targeted inhibition leads to reduced triglyceride synthesis and has significant downstream effects on lipid metabolism.
Caption: A-922500 inhibits the DGAT-1 enzyme, blocking triglyceride synthesis.
Data Presentation: Effects of A-922500 in Zucker Fatty Rats
Chronic oral administration of A-922500 for 14 days demonstrated significant improvements in the lipid profiles of Zucker fatty rats. The data below summarizes the key findings.
| Parameter | Dose (mg/kg) | Outcome | Reference |
| Serum Triglycerides | 3 mg/kg | 39% Reduction | |
| Free Fatty Acids (FFA) | 3 mg/kg | 32% Reduction | |
| HDL-Cholesterol | 3 mg/kg | 25% Increase | |
| LDL/HDL Ratio | 0.3 mg/kg | Significantly Improved | |
| LDL/HDL Ratio | 3 mg/kg | Significantly Improved | |
| Body Weight | All doses | No Significant Effect |
Experimental Protocols
Protocol 1: Chronic 14-Day Efficacy Study in Zucker Fatty Rats
This protocol details a study to evaluate the long-term effects of A-922500 on metabolic parameters.
1. Animal Model:
-
Male Zucker fatty (fa/fa) rats.
-
Age-matched lean (fa/+) littermates can be used as controls.
-
Acclimate animals for at least one week before the study begins.
2. Dosing Solution Preparation:
-
Compound: A-922500 (Purity ≥98%).
-
Solubility: A-922500 is soluble in DMSO (≥ 50 mg/mL).
-
Vehicle: A suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Preparation: Prepare a stock solution in DMSO and then dilute to the final concentration in the chosen vehicle. Prepare fresh daily.
3. Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: A-922500 (0.3 mg/kg).
-
Group 3: A-922500 (3 mg/kg).
4. Administration:
-
Route: Oral gavage (p.o.).
-
Frequency: Once daily.
-
Duration: 14 consecutive days.
5. Sample Collection and Analysis:
-
Collect baseline blood samples via tail vein before the first dose.
-
Collect final blood samples at the end of the 14-day treatment period.
-
Separate serum and store at -80°C until analysis.
-
Analyze serum for triglycerides, free fatty acids, total cholesterol, HDL, and LDL levels using standard commercial assay kits.
6. Workflow Diagram:
Caption: Workflow for a 14-day chronic efficacy study of A-922500.
Protocol 2: Postprandial Hyperlipidemia Model (Acute Lipid Challenge)
This protocol is used to assess the acute effect of A-922500 on fat absorption.
1. Animal Model:
-
Zucker fatty rats, fasted overnight (12-16 hours) with free access to water.
2. Dosing:
-
Administer A-922500 (e.g., 0.03, 0.3, and 3 mg/kg) or vehicle via oral gavage.
3. Lipid Challenge:
-
30-60 minutes after compound administration, administer a lipid load (e.g., corn oil) via oral gavage.
4. Sample Collection:
-
Collect a baseline (pre-dose) blood sample.
-
Collect blood samples at regular intervals post-lipid challenge (e.g., 1, 2, 3, and 4 hours).
5. Analysis:
-
Measure serum triglyceride concentrations at each time point to determine the postprandial triglyceride excursion. A-922500 is expected to dose-dependently attenuate the rise in serum triglycerides.
Summary of Metabolic Consequences
The inhibition of DGAT-1 by A-922500 in Zucker fatty rats initiates a cascade of beneficial metabolic changes, primarily centered on the reduction of triglyceride synthesis and the improvement of dyslipidemia.
Caption: Logical flow from A-922500 administration to improved lipid profile.
References
Application Notes and Protocols: Long-Term Stability of A-922500 in DMSO at -20°C
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-922500 is a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT-1), a key enzyme in triglyceride synthesis. As such, it is a valuable tool in research focused on metabolic disorders like obesity and type 2 diabetes.[1] The long-term stability of A-922500 in its commonly used solvent, dimethyl sulfoxide (DMSO), is critical for ensuring the reproducibility and accuracy of experimental results. These application notes provide a summary of available stability data, a detailed protocol for preparing and storing A-922500 solutions, and a recommended workflow for conducting in-house stability studies. Additionally, the mechanism of action of A-922500 is illustrated to provide context for its application.
Chemical Information
| Property | Value |
| Chemical Name | (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid |
| Molecular Formula | C₂₆H₂₄N₂O₄ |
| Molecular Weight | 428.48 g/mol |
| CAS Number | 959122-11-3 |
Long-Term Stability Data
The stability of A-922500 in DMSO at -20°C has been reported by various suppliers. However, the recommended storage durations differ, highlighting the importance of careful consideration and potentially in-house verification. The following table summarizes the available data.
| Supplier | Recommended Storage Duration at -20°C |
| MedchemExpress | 1 year[2] |
| Selleck Chemicals | 1 month[3] |
| Calbiochem (Merck Millipore) | Up to 3 months[4] |
| APExBIO | Several months[5] |
Note: These durations are provided as general guidelines. The actual stability can be influenced by factors such as the purity of the DMSO, the concentration of the stock solution, and the frequency of freeze-thaw cycles. For critical experiments, it is advisable to use freshly prepared solutions or to conduct an in-house stability assessment.
Signaling Pathway of A-922500
A-922500 exerts its biological effects by inhibiting the DGAT-1 enzyme. DGAT-1 catalyzes the final and rate-limiting step in the synthesis of triglycerides, which are the primary form of energy storage in cells. By blocking this step, A-922500 reduces the accumulation of triglycerides and can impact downstream metabolic processes.
Caption: Signaling pathway illustrating the inhibition of DGAT-1 by A-922500.
Experimental Protocols
Protocol 1: Preparation of A-922500 Stock Solution in DMSO
Materials:
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A-922500 powder
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Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the A-922500 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Calculate the required mass of A-922500 to prepare a stock solution of the desired concentration (e.g., 10 mM or 50 mM). The solubility of A-922500 in DMSO is reported to be high (e.g., >21.25 mg/mL, 86 mg/mL).
-
Carefully weigh the A-922500 powder and transfer it to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the A-922500 is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Workflow for Long-Term Stability Assessment
This protocol outlines a general method for determining the long-term stability of A-922500 in DMSO at -20°C using High-Performance Liquid Chromatography (HPLC).
Materials:
-
A-922500 in DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, with or without modifiers like formic acid or trifluoroacetic acid)
-
-20°C freezer
Procedure:
-
Time Point 0 (Baseline):
-
Immediately after preparing the stock solution, take an aliquot for initial analysis.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area and retention time of the intact A-922500 will serve as the baseline (100% integrity).
-
-
Storage:
-
Store the remaining aliquots at -20°C in a light-protected container.
-
-
Subsequent Time Points:
-
At predetermined intervals (e.g., 1, 2, 3, 6, 9, and 12 months), retrieve one aliquot from the freezer.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare the sample for HPLC analysis as in the baseline measurement.
-
Analyze the sample by HPLC under the same conditions as the baseline measurement.
-
-
Data Analysis:
-
Compare the peak area of A-922500 at each time point to the baseline peak area.
-
Calculate the percentage of A-922500 remaining at each time point.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
The stability is often defined as the time point at which the concentration of the parent compound drops below a certain threshold (e.g., 95% or 90% of the initial concentration).
-
Caption: Experimental workflow for assessing the long-term stability of A-922500.
Conclusion
While A-922500 is generally considered stable in DMSO at -20°C for at least one month, the variability in supplier recommendations suggests that for long-term studies or highly sensitive assays, an in-house stability assessment is prudent. The protocols provided herein offer a standardized approach to the preparation, storage, and stability testing of A-922500, which will contribute to more reliable and reproducible research outcomes.
References
Troubleshooting & Optimization
Technical Support Center: A-922500 In Vivo Solubility & Dosing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of A-922500 for in vivo dosing. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful experimental outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when preparing A-922500 for in vivo administration due to its poor aqueous solubility. This guide provides a systematic approach to identify and resolve common issues.
Issue 1: A-922500 fails to dissolve completely in the recommended vehicle.
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Possible Cause: Inadequate mixing or component addition sequence.
-
Solution: Ensure the components of the vehicle are added in the correct order, with thorough mixing after each addition. The recommended sequence is to first dissolve A-922500 in DMSO, then add PEG300, followed by Tween-80, and finally saline.[1] Vigorous vortexing or sonication can aid dissolution.[2]
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Possible Cause: Poor quality or hydrated solvents.
-
Solution: Use high-purity, anhydrous solvents. DMSO, in particular, is hygroscopic and can absorb moisture from the air, which can reduce its solvating power for hydrophobic compounds.[3] Store solvents under appropriate conditions and use fresh aliquots for each formulation.
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Possible Cause: The concentration of A-922500 exceeds its solubility limit in the vehicle.
-
Solution: While the recommended vehicle can achieve a concentration of at least 2.5 mg/mL for some compounds, it is advisable to determine the optimal concentration for A-922500 empirically.[1] If a higher concentration is required, further formulation development may be necessary.
Issue 2: The formulation appears cloudy or precipitates upon standing.
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Possible Cause: Compound crashing out of solution.
-
Solution: Prepare the formulation fresh before each use.[4] If the formulation must be prepared in advance, store it under appropriate conditions (e.g., protected from light, at a controlled temperature) and visually inspect for precipitation before administration. Always vortex the solution thoroughly before drawing it into the dosing syringe.
-
Possible Cause: Incompatibility of the formulation with the storage container.
-
Solution: Use appropriate sterile, non-reactive storage vials.
Issue 3: Adverse effects are observed in animals post-administration.
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Possible Cause: Toxicity related to the vehicle, particularly DMSO.
-
Solution: While the combination of DMSO, PEG300, and Tween-80 is generally considered safe for in vivo use in rodents, high concentrations of DMSO can cause toxicity. It is crucial to keep the final DMSO concentration as low as possible, ideally below 10% for normal mice and even lower for sensitive or immunocompromised animals. Always include a vehicle-only control group in your study to differentiate between compound- and vehicle-related effects.
-
Possible Cause: Irritation at the site of administration.
-
Solution: Ensure proper oral gavage technique to minimize stress and potential injury to the animal. The viscosity of the formulation should be suitable for smooth administration through the gavage needle.
Frequently Asked Questions (FAQs)
Q1: What is the recommended formulation for in vivo dosing of A-922500?
A1: A commonly used and effective vehicle for poorly soluble compounds like A-922500 is a mixture of 10% Dimethyl Sulfoxide (DMSO), 40% Polyethylene Glycol 300 (PEG300), 5% Tween-80, and 45% Saline.
Q2: What is the maximum achievable concentration of A-922500 in this formulation?
A2: While this vehicle has been reported to solubilize other compounds at concentrations of at least 2.5 mg/mL, the maximum solubility of A-922500 in this specific formulation should be determined experimentally.
Q3: Can I prepare the A-922500 formulation in advance?
A3: It is highly recommended to prepare the formulation fresh on the day of dosing to avoid potential precipitation or degradation of the compound.
Q4: Are there any potential toxicities associated with the recommended vehicle?
A4: The individual components of the vehicle can have biological effects. DMSO, in particular, can cause neuromotor deficits and other toxicities at high concentrations. It is essential to include a vehicle control group in your experiments to account for any effects of the formulation itself.
Q5: What is the mechanism of action of A-922500?
A5: A-922500 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1). DGAT-1 is a key enzyme in the synthesis of triglycerides.
Quantitative Data Summary
The following table summarizes the solubility of A-922500 in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (for similar compounds) |
Experimental Protocols
Protocol 1: Preparation of A-922500 Formulation for Oral Gavage (10 mL Total Volume)
Materials:
-
A-922500 powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare A-922500 Stock in DMSO:
-
Weigh the desired amount of A-922500 powder.
-
Dissolve the A-922500 in 1 mL of DMSO. If necessary, gently warm the solution or use a sonicator to aid dissolution. Ensure the solution is clear.
-
-
Add PEG300:
-
To the A-922500/DMSO solution, add 4 mL of PEG300.
-
Vortex thoroughly until the solution is homogeneous.
-
-
Add Tween-80:
-
Add 0.5 mL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and uniform.
-
-
Add Saline:
-
Slowly add 4.5 mL of sterile saline to the mixture while vortexing.
-
Continue to vortex until a clear and stable solution is formed.
-
-
Final Inspection:
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare this formulation fresh before each use.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for A-922500 solubility issues.
Caption: A-922500 inhibits the DGAT-1 signaling pathway.
References
A 922500 stability issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-922500. The information provided addresses common issues, particularly concerning its stability and use in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-922500 and what is its primary mechanism of action?
A-922500 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1).[1][2] Its mechanism of action is the inhibition of DGAT-1, an enzyme that plays a crucial role in the final step of triglyceride synthesis.[3][4] It shows high selectivity for DGAT-1 over other acyltransferases like DGAT-2, ACAT-1, and ACAT-2.[1]
Q2: I'm observing precipitation after preparing my A-922500 working solution. What could be the cause and how can I resolve it?
Precipitation of A-922500 in aqueous solutions is a common issue due to its low water solubility. This can be caused by several factors:
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Improper solvent mixing: The order of solvent addition is critical. It is recommended to first dissolve A-922500 in an organic solvent like DMSO before adding aqueous components.
-
Low temperature: Storing aqueous solutions at low temperatures can cause the compound to precipitate out.
-
High concentration: The concentration of A-922500 in the final aqueous solution may be too high, exceeding its solubility limit.
-
pH of the buffer: Although not explicitly detailed in the provided results, the pH of the aqueous solution can influence the solubility of the compound.
To resolve this, you can try the following:
-
Follow the recommended preparation protocols: Use the specified co-solvents and mixing order.
-
Gentle warming and sonication: If precipitation occurs, gentle warming (e.g., at 37°C for 10 minutes) and/or sonication can help redissolve the compound.
-
Prepare fresh solutions: It is highly recommended to prepare working solutions fresh on the day of use to minimize precipitation and potential degradation.
Q3: What are the recommended storage conditions for A-922500 stock solutions and powder?
For long-term stability, A-922500 should be stored as a powder or in a suitable organic solvent like DMSO. The recommended storage conditions are summarized in the table below.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with A-922500.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no biological effect observed | 1. Compound Precipitation: A-922500 may have precipitated out of the working solution, leading to a lower effective concentration. 2. Compound Degradation: The aqueous working solution may not be stable over time. | 1a. Visual Inspection: Check the working solution for any visible precipitate. 1b. Follow Solubilization Protocol: Ensure the compound is fully dissolved during preparation. Gentle warming or sonication may be necessary. 2a. Prepare Fresh Solutions: Always prepare aqueous working solutions fresh before each experiment. |
| High variability between experimental replicates | 1. Inhomogeneous Solution: The compound may not be evenly distributed in the working solution, especially if precipitation has occurred and the solution was not mixed well after resuspension. | 1a. Thorough Mixing: Vortex the solution thoroughly before each use. 1b. Centrifugation: If you suspect precipitation, centrifuge the tube and use the supernatant, though this will result in a lower, unknown concentration. Preparing a fresh, fully dissolved solution is the better approach. |
| Unexpected cellular toxicity | 1. High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high. | 1a. Control DMSO Concentration: Ensure the final DMSO concentration is at a level tolerated by your specific cell line (typically <0.5%). 1b. Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO as the test samples) to assess the effect of the solvent alone. |
Data Presentation: Solubility and Storage
A-922500 Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (116.69 mM) | Hygroscopic DMSO can reduce solubility; use freshly opened DMSO. |
| DMF | 20 mg/mL | |
| Ethanol | 0.2 mg/mL | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | |
| Water | Insoluble |
A-922500 Storage Conditions
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | 1 year or 2 years |
| -20°C | 1 month to 1 year |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of A-922500 Stock Solution (in DMSO)
-
Equilibrate the vial of A-922500 powder to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Preparation of Aqueous Working Solution for In Vitro Experiments
This protocol is for diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Thaw an aliquot of the A-922500 DMSO stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium or the desired aqueous buffer to the final working concentration.
-
Ensure that the final concentration of DMSO in the working solution is not toxic to the cells (typically below 0.5%).
-
Use the freshly prepared working solution immediately.
Preparation of Formulation for In Vivo Experiments
This protocol yields a clear solution for oral administration.
-
Prepare a stock solution in DMSO. For example, 25 mg/mL.
-
Add each solvent sequentially. For a 1 mL final volume, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add Tween-80. To the mixture from step 2, add 50 µL of Tween-80 and mix until clear.
-
Add Saline. Add 450 µL of saline to the mixture and mix thoroughly to a final volume of 1 mL.
-
Use immediately. It is recommended to use this formulation on the same day it is prepared.
Visualizations
A-922500 Mechanism of Action
References
potential off-target effects of A 922500 at high concentrations
This technical support guide provides troubleshooting information and frequently asked questions regarding the potential off-target effects of A-922500, a potent and selective Diacylglycerol Acyltransferase 1 (DGAT-1) inhibitor, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of A-922500?
A-922500 is a highly potent and selective inhibitor of DGAT-1. It demonstrates significantly less activity against other related acyltransferases, such as DGAT-2 and Acyl-CoA: Cholesterol Acyltransferase (ACAT). The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, highlight this selectivity.
Q2: Are there any known off-target effects of A-922500 at high concentrations?
Based on publicly available data, A-922500 is described as having good selectivity over a panel of other targets, including the hERG channel.[1][2] However, comprehensive screening data from broad panels (e.g., kinome scans or safety pharmacology panels) at high concentrations (e.g., >10 µM) are not extensively detailed in the public domain. While its high selectivity against related enzymes has been established, researchers should be cautious when using very high concentrations in their experiments, as the potential for off-target effects increases with concentration for any small molecule inhibitor.
Q3: What concentrations of A-922500 are recommended for in vitro and in vivo experiments?
For in vitro cellular assays, concentrations in the low nanomolar to low micromolar range are typically effective for inhibiting DGAT-1. For instance, in HepG2 cell lysates, 1 µM A-922500 inhibited about 99% of recombinant DGAT1 enzymatic activity.[3] For in vivo studies in rodents, oral doses of 0.03 to 3 mg/kg have been shown to be effective in reducing serum triglycerides.[3][4] Using concentrations significantly higher than these may increase the risk of off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype at High Concentrations | At concentrations significantly above the IC50 for DGAT-1, the possibility of off-target effects, while not specifically documented in broad screens, cannot be entirely ruled out. | Perform a dose-response experiment to determine if the observed effect is concentration-dependent and correlates with DGAT-1 inhibition. Consider using a structurally different DGAT-1 inhibitor as a control to see if the phenotype is reproducible. |
| Cellular Toxicity or Reduced Viability | High concentrations of any compound can lead to non-specific cellular stress or toxicity. | Determine the cytotoxicity profile of A-922500 in your specific cell line using a viability assay (e.g., MTT or CellTiter-Glo). Ensure that the concentrations used in your experiments are well below the toxic threshold. |
| Compound Precipitation in Media | A-922500 has limited solubility in aqueous solutions. High concentrations may lead to precipitation, resulting in inaccurate dosing and potential for non-specific effects. | Prepare stock solutions in a suitable solvent like DMSO. When diluting into aqueous media, ensure the final solvent concentration is low and does not affect the cells. Visually inspect the media for any signs of precipitation. |
| Inconsistent Results Between Experiments | This could be due to variations in compound handling, cell passage number, or experimental conditions. | Adhere to a standardized experimental protocol. Ensure consistent storage of the compound and use cells within a defined passage number range. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: Selectivity Profile of A-922500 Against Acyltransferases
This table summarizes the inhibitory activity of A-922500 against its primary target, DGAT-1, and other related acyltransferases, demonstrating its high selectivity.
| Target Enzyme | Species | IC50 | Selectivity vs. Human DGAT-1 | Reference |
| DGAT-1 | Human | 7 - 9 nM | - | |
| DGAT-1 | Mouse | 22 - 24 nM | ~3-fold | |
| DGAT-2 | Not Specified | 53 µM | ~5,889-fold | |
| ACAT-1 | Not Specified | 296 µM | ~32,889-fold | |
| ACAT-2 | Not Specified | 296 µM | ~32,889-fold |
Experimental Protocols
Protocol 1: In Vitro DGAT-1 Activity Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of A-922500 on DGAT-1.
-
Prepare Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl₂, 0.04% BSA.
-
Prepare Substrate Mix: Add 50 µM of didecanoyl glycerol and 7.5 µM of [1-¹⁴C]decanoyl-CoA to the assay buffer.
-
Dispense Inhibitor: Add various concentrations of A-922500 (e.g., from 0.1 nM to 10 µM) to the wells of a phospholipid-coated plate. Include a DMSO-only control.
-
Initiate Reaction: Add 1 µ g/well of a membrane preparation containing human DGAT-1 to start the reaction.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate Reaction: Stop the reaction by adding an equal volume of isopropanol.
-
Detection: Seal the plates, incubate overnight, and then measure the radioactivity using a scintillation counter. The radiolabeled product, tridecanoyl glycerol, will bind to the hydrophobic coating of the plate.
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Data Analysis: Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: DGAT-1 signaling pathway and the inhibitory action of A-922500.
Caption: Experimental workflow for determining DGAT-1 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A 922500 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A 922500 Dissolution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with A 922500.
Troubleshooting Guide: this compound Dissolution Issues
Question: My this compound is not dissolving in ethanol. What should I do?
Answer:
This compound has very low solubility in ethanol. Technical data sheets confirm that this compound is practically insoluble in ethanol, with an approximate solubility of only 200 µg/mL. Therefore, ethanol is not a recommended solvent for preparing solutions of this compound.
For effective dissolution, it is highly recommended to use Dimethyl Sulfoxide (DMSO).[1][2][3] this compound exhibits good solubility in DMSO, with concentrations of ≥50 mg/mL being achievable.[4] For preparing stock solutions for in vitro experiments, using newly opened, anhydrous DMSO is crucial as hygroscopic DMSO can negatively impact solubility.
If you encounter precipitation or phase separation during preparation, gentle heating (to 37°C) and/or sonication can aid in dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in different solvents?
A2: Please refer to the solubility data table below for detailed information.
Q3: How can I improve the dissolution of this compound in the recommended solvent?
A3: To aid dissolution, you can warm the solution to 37°C or use an ultrasonic bath. It is also important to use high-quality, anhydrous DMSO.
Q4: How should I prepare this compound for in vivo studies?
A4: For in vivo experiments, a common method involves first dissolving this compound in DMSO to create a stock solution. This stock solution is then further diluted using a mixture of co-solvents. A frequently cited formulation is a combination of DMSO, PEG300, Tween-80, and saline. For instance, a working solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is recommended to prepare these solutions freshly on the day of use.
Q5: How should I store the this compound stock solution?
A5: Powdered this compound can be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to 2 years, or at -20°C for up to 1 year. To avoid degradation from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.
Quantitative Data Summary
| Solvent | Solubility | Notes |
| Ethanol | ~200 µg/mL | Not a recommended solvent. |
| Water | Insoluble | Not a recommended solvent. |
| DMSO | ≥21.25 mg/mL, ≥50 mg/mL, 73 mg/mL | Recommended solvent for stock solutions. |
| Dimethylformamide | 20 mg/mL | An alternative solvent. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (Molecular Weight: 428.48 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath or sonicator (optional)
Procedure:
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Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need:
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Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 428.48 g/mol = 4.285 mg
-
-
Weigh out the this compound. Carefully weigh 4.285 mg of this compound powder and place it into a sterile microcentrifuge tube.
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Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
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Dissolve the compound. Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, you may warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a short period. Visually inspect the solution to ensure there are no visible particles.
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Store the stock solution. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
References
tips for dissolving A 922500 powder for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective dissolution and use of A 922500 powder for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1).[1][2][3][4][5] DGAT-1 is a key enzyme that catalyzes the final step in triglyceride synthesis. By inhibiting DGAT-1, this compound blocks the production of triglycerides, making it a valuable tool for research in areas such as obesity, type 2 diabetes, and other lipid metabolism disorders. It demonstrates high selectivity for DGAT-1 over other acyltransferases like DGAT-2, ACAT1, and ACAT2.
Q2: What are the recommended solvents for dissolving this compound powder?
This compound is soluble in organic solvents such as DMSO and DMF. It has limited solubility in ethanol and is considered insoluble in water. For in vitro experiments, DMSO is the most commonly recommended solvent. It is crucial to use fresh, anhydrous DMSO as the presence of moisture can significantly reduce the solubility of the compound.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the this compound powder in the solvent of choice, such as DMSO. To aid dissolution, you can warm the solution to 37°C for 10 minutes or use sonication. It is recommended to prepare a concentrated stock solution (e.g., 10 mM to 50 mM in DMSO) which can then be diluted to the final working concentration in your experimental medium.
Q4: How should I store the this compound powder and stock solutions?
The this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or -20°C for up to 1 year.
Troubleshooting Guide
Issue 1: The this compound powder is not dissolving completely.
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Possible Cause: The solvent may have absorbed moisture, especially if you are using DMSO.
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Solution: Use a fresh, unopened bottle of anhydrous DMSO.
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Possible Cause: The concentration you are trying to achieve is too high for the chosen solvent.
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Solution: Refer to the solubility data table below. Try dissolving a smaller amount of powder or increasing the volume of the solvent.
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Possible Cause: The dissolution process may be slow.
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Solution: Gently warm the solution to 37°C for a short period (e.g., 10 minutes) or use an ultrasonic bath to aid dissolution.
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Issue 2: Precipitation is observed after diluting the DMSO stock solution in an aqueous medium.
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Possible Cause: this compound has poor aqueous solubility. When the DMSO concentration is significantly lowered by dilution in an aqueous buffer, the compound may precipitate out.
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Solution: Minimize the final concentration of DMSO in your culture medium, typically keeping it below 0.5%. For animal studies, specific formulations with co-solvents like PEG300 and surfactants like Tween-80 are necessary to maintain solubility.
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Solution: Prepare intermediate dilutions in a solvent compatible with both DMSO and the aqueous medium, if possible.
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Solution: For cellular assays, add the diluted compound to the medium with gentle mixing.
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Issue 3: Inconsistent experimental results are observed.
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Possible Cause: Degradation of the compound due to improper storage or repeated freeze-thaw cycles of the stock solution.
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Solution: Aliquot the stock solution into single-use volumes and store them at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed.
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-
Possible Cause: Inaccurate concentration of the stock solution.
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Solution: Ensure the powder was weighed accurately and the correct volume of solvent was added. Use calibrated pipettes for all measurements.
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ≥ 50 mg/mL (116.69 mM) | |
| DMSO | 86 mg/mL (200.7 mM) | |
| DMSO | 73 mg/mL (170.37 mM) | |
| DMSO | Soluble to 50 mM | |
| DMSO | 20 mg/mL | |
| DMSO | 10 mg/mL | |
| DMF | 20 mg/mL | |
| Ethanol | ~200 µg/mL (0.2 mg/mL) | |
| Water | Insoluble | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Table 2: Stock Solution Preparation Examples
| Desired Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.4285 mg | 1 mL |
| 5 mM | 2.1425 mg | 1 mL |
| 10 mM | 4.285 mg | 1 mL |
Note: Based on a molecular weight of 428.48 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out 4.285 mg of this compound powder using an analytical balance.
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Transfer the powder to a sterile microcentrifuge tube.
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Add 1 mL of fresh, anhydrous DMSO to the tube.
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Vortex the tube until the powder is completely dissolved. If necessary, warm the tube to 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.
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Visually inspect the solution to ensure there are no undissolved particles.
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Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
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Store the aliquots at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
For oral administration in animal models, a common formulation is as follows:
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Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
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To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
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Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix again until the solution is clear.
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Add 450 µL of saline to bring the final volume to 1 mL.
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This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Note: It is recommended to prepare this formulation fresh before each use.
Visualizations
Caption: Signaling pathway of DGAT1 inhibition by this compound.
Caption: Experimental workflow for dissolving this compound powder.
References
Technical Support Center: Sonication for Enhanced Solubility
Disclaimer: The designation "922500 sonication method" does not correspond to a standardized, publicly recognized protocol. This guide provides comprehensive technical support, troubleshooting, and FAQs for the general application of sonication to enhance the solubility of compounds, a technique widely used by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is sonication and how does it enhance the solubility of compounds?
A1: Sonication, or ultrasonication, uses high-frequency sound waves to agitate particles in a liquid.[1][2] The primary mechanism for enhancing solubility is a phenomenon called acoustic cavitation.[1][3] This process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid, which generates localized hot spots, high-pressure shockwaves, and intense shear forces.[4] These forces work to:
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Reduce Particle Size: The mechanical stress breaks down solid particles and agglomerates, significantly increasing the surface area exposed to the solvent.
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Enhance Mass Transfer: The intense micro-mixing and turbulence disrupt the solid-liquid boundary layer, accelerating the rate at which the solute dissolves into the solvent.
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Induce Crystal Defects: In some cases, sonication can create amorphous regions or defects in the crystal lattice of a drug, which can lead to higher solubility.
Q2: What are the main types of sonicators used in a laboratory setting?
A2: There are two primary types of sonicators used for solubility enhancement:
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Probe Sonicators (Ultrasonic Horns): These devices feature a titanium probe that is directly immersed in the sample. Probe sonicators deliver high-intensity, concentrated energy into a specific sample volume, making them highly effective for dispersing nanoparticles and breaking down agglomerates. They are generally more powerful and efficient than ultrasonic baths.
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Ultrasonic Baths: In this setup, the vessel containing the sample is placed in a tank of water. Transducers in the tank transmit ultrasonic waves through the water to the sample. While less intense than probe sonicators, baths are useful for gentle applications, processing multiple samples simultaneously, and avoiding direct cross-contamination.
Q3: What are the critical parameters to control during a sonication experiment for solubility?
A3: The success and reproducibility of sonication depend on careful control of several parameters:
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Amplitude/Power: This determines the intensity of the ultrasonic energy. Higher amplitude generally leads to a greater reduction in particle size, but excessive power can sometimes cause particle re-agglomeration or compound degradation.
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Time: The duration of sonication affects the total energy delivered to the sample. Longer sonication times typically result in smaller particle sizes, but there is often a point beyond which no further significant size reduction occurs.
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Temperature: Cavitation generates significant heat, which can degrade temperature-sensitive compounds or alter solubility. It is crucial to cool the sample using an ice bath and consider using pulsed sonication to manage heat buildup.
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Probe Size and Sample Volume: The size of the sonicator probe should be appropriate for the sample volume. Using a small microtip for a large volume will be ineffective, while a large probe in a small volume can cause excessive heating.
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Cycle (Pulsed Mode): Using a pulsed mode (e.g., 5 seconds on, 10 seconds off) is an effective strategy for dissipating heat, especially for sensitive samples.
Q4: In what drug development applications is sonication most beneficial?
A4: Sonication is particularly valuable for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II, which are characterized by high permeability but low water solubility. Improving their dissolution is a key step to enhancing oral bioavailability. Key applications include the preparation of nanosuspensions, where the drug is reduced to nanometer-sized crystals, and the formation of solid dispersions to improve drug release characteristics. The resulting enhancement in dissolution and bioavailability can be a promising approach for oral drug delivery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound fails to dissolve or dispersion is poor. | 1. Insufficient Energy Input: Sonication time or amplitude is too low. 2. Improper Solvent: The selected solvent may be inappropriate for the solute. 3. Fine Dispersion vs. True Solution: Sonication may create a suspension of sub-micron particles that appears dissolved but is not a true molecular solution. | 1. Optimize Parameters: Systematically increase sonication time and/or amplitude. Monitor particle size to track progress. 2. Solvent Screening: Test the compound's solubility in various pharmaceutically acceptable solvents before sonication. 3. Verify Dissolution: After sonication, centrifuge the sample at high speed. If a pellet forms, the compound was dispersed, not fully dissolved. |
| Compound precipitates after sonication ("crashes out"). | 1. Supersaturation: Sonication can create a temporary, unstable supersaturated solution. 2. Solvent Change: When diluting a stock solution (e.g., DMSO) into an aqueous buffer, the compound may precipitate due to the lower solubility in the final mixture. 3. Lack of Stabilizer: Nanoparticles or fine particles may re-aggregate and settle over time without a stabilizing agent. | 1. Controlled Cooling: Allow the solution to cool gradually to room temperature. 2. Optimize Dilution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically below 0.5% v/v for cell-based assays. Consider serial dilutions. 3. Add Stabilizers: Incorporate surfactants or polymers (e.g., Sodium Lauryl Sulfate, Poloxamers) into the formulation before sonication to prevent re-agglomeration. |
| Sample is overheating. | 1. Continuous High Power: Running the sonicator continuously at a high amplitude generates excessive heat. 2. Inadequate Cooling: The sample vessel is not being sufficiently cooled. | 1. Use Pulsed Mode: Program the sonicator to pulse (e.g., 5 seconds on, 10 seconds off) to allow heat to dissipate. 2. Keep Sample on Ice: Always place the sample in an ice-water bath during the entire sonication process. |
| Inconsistent results between batches. | 1. Variable Probe Depth: The depth of the sonicator probe in the liquid affects energy transfer. 2. Lack of Standardization: Inconsistent application of sonication parameters (time, power, temperature) across experiments. 3. Sample Volume Variation: Changes in sample volume alter the energy density. | 1. Maintain Consistent Depth: Ensure the probe tip is submerged to the same depth for every run (e.g., centered in the top half of the liquid). 2. Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed protocol for all parameters. 3. Use Consistent Volumes: Process samples of the same volume in identical vials to ensure reproducibility. |
| Compound shows signs of degradation. | 1. Thermal Degradation: Overheating of the sample. 2. Sonochemical Degradation: The high energy of cavitation can sometimes break chemical bonds. | 1. Implement Strict Temperature Control: Use pulsed sonication and an ice bath to keep the sample cool. 2. Minimize Energy: Use the lowest power and shortest time necessary to achieve the desired solubility or particle size. Analyze the final product (e.g., via HPLC, FTIR) to confirm the compound's integrity. |
Data Presentation: Sonication Parameters & Outcomes
Table 1: General Impact of Sonication Parameters on Solubility Enhancement
| Parameter | Effect on Process | Typical Impact on Solubility/Dispersion | Optimization Goal |
| Amplitude / Power | Increases the intensity of cavitation and shear forces. | Higher amplitude leads to faster particle size reduction and dissolution. | Use the lowest effective amplitude to avoid degradation and re-agglomeration. |
| Time | Increases the total energy delivered to the sample. | Longer time generally results in smaller particles and improved homogeneity. | Determine the point where particle size plateaus to avoid over-sonication. |
| Temperature | Affects both the solubility of the compound and the efficiency of cavitation. | Must be controlled to prevent thermal degradation of the compound. | Keep the sample cool (e.g., on ice) unless the protocol requires elevated temperatures. |
| Cycle (Pulse Mode) | Allows for heat dissipation during sonication intervals. | Critical for preventing overheating of temperature-sensitive samples. | Use for nearly all applications to maintain sample integrity. |
| Vessel Geometry | Affects the reflection of sound waves and mixing efficiency. | Tall, narrow vessels are generally more effective for probe sonication than wide, shallow ones. | Use consistent vessel types and sizes for reproducible results. |
Table 2: Example Sonication Conditions for Enhancing Drug Solubility
| Drug | Key Parameters | Outcome |
| Piroxicam | Frequency: 19 kHz Power: 475 W Time: 10 min | A four-fold increase in solubility was achieved, from 13.3 µg/mL to 53.8 µg/mL. The in vitro dissolution rate increased six-fold. |
| Meloxicam | Amplitude: 100% Time: 45 min Cycle: Continuous (Cycle 1) | Optimal conditions produced nanocrystals of approximately 600 nm, leading to fast drug dissolution. Amplitude and time were identified as the most critical variables. |
| Fenofibrate | Method: Probe Sonication | Particle size was reduced from ~80,000 nm to ~460 nm. Saturation solubility in 1% SLS media increased from 23.5 µg/mL to 107 µg/mL. Relative bioavailability in rabbits increased 4.73-fold. |
Experimental Protocols
Protocol: Preparation of a Nanosuspension for a Poorly Soluble Drug via Probe Sonication
This protocol provides a general framework. Specific parameters must be optimized for each unique compound and formulation.
1. Materials & Equipment
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Poorly soluble drug powder
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Solvent/medium (e.g., deionized water, buffer)
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Stabilizing agent (e.g., 0.5% w/v Poloxamer 188 or SLS)
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Probe sonicator with a titanium tip appropriate for the sample volume
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Beaker or vial appropriate for the sample volume
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Ice-water bath
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Magnetic stirrer and stir bar (optional)
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Particle size analyzer (e.g., Dynamic Light Scattering)
2. Procedure
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Preparation of Dispersion:
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Prepare the dispersion medium by dissolving the stabilizing agent in the chosen solvent.
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Add the poorly soluble drug powder to the medium to achieve the desired concentration (e.g., 1-10% w/v).
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Pre-mix the suspension using a vortex or magnetic stirrer for 5-10 minutes to ensure the powder is fully wetted.
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-
Sonication Setup:
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Place the beaker containing the drug suspension into the ice-water bath. Ensure the bath is deep enough to cool the entire sample volume.
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Immerse the probe of the sonicator into the suspension. The tip should be submerged to approximately half the depth of the liquid and should not touch the sides or bottom of the beaker.
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-
Sonication Process:
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Set the sonicator parameters. Starting point for optimization:
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Amplitude: 40-60%
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Cycle: 10 seconds ON, 15 seconds OFF (Pulsed Mode)
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Total Processing Time: 15-30 minutes
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-
Begin the sonication process. Monitor the sample to ensure it does not foam excessively or overheat. The temperature should ideally be maintained below 25°C.
-
-
Post-Sonication & Analysis:
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After the sonication is complete, remove the probe and gently stir the resulting nanosuspension.
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Visually inspect the suspension for any remaining large particles or sediment.
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Characterize the nanosuspension by measuring the particle size and polydispersity index (PDI) to confirm successful size reduction.
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Conduct solubility studies by centrifuging the sample, filtering the supernatant through a 0.22 µm filter, and analyzing the drug concentration via HPLC or UV-Vis spectroscopy.
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3. Safety Precautions
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Sonication generates high-intensity sound. Always wear appropriate hearing protection.
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Avoid touching the sonicator probe while it is active.
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Ensure the sonication process is conducted in a well-ventilated area, as aerosols can be generated.
Visualizations: Workflows and Mechanisms
Caption: Experimental workflow for enhancing solubility via sonication.
Caption: Troubleshooting logic for common sonication solubility issues.
Caption: Core mechanism of sonication for solubility enhancement.
References
avoiding precipitation of A 922500 in cell culture media
Welcome to the technical support center for A-922500. This guide provides detailed information, protocols, and troubleshooting advice to help you successfully use A-922500 in your cell culture experiments, with a specific focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is A-922500 and what is its mechanism of action?
A-922500 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1).[1][2][3][4] DGAT-1 is a key enzyme located in the endoplasmic reticulum that catalyzes the final step in triglyceride synthesis, converting diacylglycerol (DAG) and fatty acyl-CoA into triacylglycerol (TAG).[5] By inhibiting DGAT-1, A-922500 effectively blocks the production of triglycerides, making it a valuable tool for research into lipid metabolism, obesity, and related metabolic disorders.
Q2: Why does A-922500 precipitate when I add it to my cell culture medium?
A-922500 has very low solubility in aqueous solutions like cell culture media. It is a hydrophobic molecule, described as being insoluble in water and only sparingly soluble in ethanol (~0.2 mg/mL). When a concentrated stock solution (typically in DMSO) is diluted directly into an aqueous buffer, the compound can rapidly come out of solution, forming a visible precipitate. This is a common issue with hydrophobic small molecules.
Q3: What is the recommended solvent for preparing A-922500 stock solutions?
The recommended solvent for A-922500 is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with various suppliers reporting solubilities of 10 mg/mL, >21.25 mg/mL, and up to 86 mg/mL. Dimethylformamide (DMF) is also a suitable solvent.
Q4: How can I avoid precipitation when diluting my A-922500 stock solution into the culture medium?
The key is to perform a serial or two-step dilution. This involves first diluting the high-concentration DMSO stock into a small volume of complete culture medium, mixing thoroughly, and then adding this intermediate dilution to the final culture volume. This gradual dilution process helps keep the compound in solution. See the detailed protocol below for the recommended procedure.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced toxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is recommended. For sensitive cell lines, the concentration should be kept below 0.1%. It is crucial to run a vehicle control experiment (treating cells with the same final concentration of DMSO without the inhibitor) to ensure that any observed effects are due to A-922500 and not the solvent.
Solubility Data
The solubility of A-922500 varies significantly across different solvents. The data below is compiled from various sources. Always use fresh, anhydrous-grade DMSO for the best results, as absorbed moisture can reduce solubility.
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥86 mg/mL (~200 mM) | |
| DMSO | ≥21.25 mg/mL | |
| DMSO | 20 mg/mL | |
| DMSO | 10 mg/mL | |
| DMF | 20 mg/mL | |
| Ethanol | ~0.2 mg/mL (sparingly soluble) | |
| Water | Insoluble | |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration A-922500 Stock Solution
This protocol describes how to prepare a 10 mM stock solution in DMSO.
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Weigh the Compound: A-922500 is typically supplied as a crystalline solid. Aseptically weigh out the desired amount of the powder. (Molecular Weight: 428.48 g/mol ).
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Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock, add 233.4 µL of DMSO to 1 mg of A-922500.
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Ensure Complete Dissolution: Vortex the solution thoroughly. To aid dissolution, you can gently warm the tube to 37°C for 10 minutes and/or briefly sonicate in an ultrasonic bath. Visually inspect the solution to ensure there are no visible particles.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stock solutions are stable for at least 3 months at -20°C.
Protocol 2: Recommended Procedure for Diluting A-922500 into Cell Culture Medium
This protocol uses a two-step dilution method to minimize precipitation. This example is for preparing 10 mL of medium with a final A-922500 concentration of 10 µM.
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Prepare Materials: Have your 10 mM A-922500 DMSO stock solution, complete cell culture medium (pre-warmed to 37°C), and sterile tubes ready.
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Intermediate Dilution (1:100):
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Pipette 1 µL of the 10 mM stock solution into a sterile microcentrifuge tube.
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Add 99 µL of pre-warmed complete cell culture medium to the tube.
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Immediately and thoroughly mix by pipetting up and down or flicking the tube. This creates a 100 µM intermediate solution.
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-
Final Dilution (1:10):
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Prepare 9.9 mL of pre-warmed complete cell culture medium in your final culture flask or plate.
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Add the entire 100 µL of the intermediate solution from step 2 to the 9.9 mL of medium.
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Gently swirl the flask or plate to ensure even distribution. The final concentration will be 10 µM A-922500 with a final DMSO concentration of 0.1%.
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Vehicle Control: Prepare a parallel culture vessel by adding 1 µL of pure DMSO to 99 µL of medium, and then adding that 100 µL mixture to another 9.9 mL of medium to replicate the final solvent concentration.
Visual Guides
Troubleshooting Guide
References
Technical Support Center: Managing A-922500 Toxicity in Long-Term Cell Treatments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing toxicity associated with the DGAT-1 inhibitor A-922500 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of A-922500 and the primary cause of its cytotoxicity?
A1: A-922500 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1), an enzyme that catalyzes the final step in triglyceride synthesis.[1][2] The primary cause of cytotoxicity, particularly in long-term treatments, is the induction of lipotoxicity. By blocking triglyceride synthesis, A-922500 leads to an accumulation of free fatty acids within the cell. This overload results in increased fatty acid oxidation, mitochondrial damage, and the production of reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress and can lead to apoptosis (programmed cell death) and ferroptosis.[3][4]
Q2: What are the initial signs of A-922500-induced toxicity in cell culture?
A2: Initial signs of toxicity can vary between cell lines but often include:
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Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. An increase in intracellular vesicles or vacuoles may also be observed.
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Reduced Proliferation: A noticeable decrease in the rate of cell division compared to vehicle-treated controls.
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Increased Cell Death: Observation of floating cells or debris in the culture medium.
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Formation of Lipid Droplets: While DGAT-1 inhibition blocks triglyceride synthesis, the accumulation of other lipid species can sometimes be visualized as small, numerous lipid droplets.
Q3: What is a recommended starting concentration for long-term A-922500 treatment?
A3: The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). For long-term studies, a starting concentration well below the CC50, typically in the range of the IC50 for DGAT-1 inhibition (7-24 nM for human and mouse DGAT-1, respectively), is recommended. A gradual dose escalation can then be performed to find the highest tolerable concentration for your specific cell line and experimental duration.
Q4: How can I mitigate A-922500-induced toxicity during long-term experiments?
A4: Several strategies can be employed to manage toxicity:
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Dose Optimization: Use the lowest effective concentration of A-922500.
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Antioxidant Co-treatment: Supplementing the culture medium with antioxidants such as N-acetylcysteine (NAC) can help neutralize the excess ROS produced.
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ER Stress Inhibitors: Chemical chaperones like 4-phenylbutyrate (4-PBA) can be used to alleviate ER stress.
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Serum Concentration: Adjusting the serum concentration in the culture medium may influence the availability of fatty acids and modulate toxicity.
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Gradual Adaptation: Slowly adapting cells to increasing concentrations of A-922500 over time can select for a more resistant population.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Shortly After A-922500 Treatment
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve to determine the CC50 for your cell line. Start subsequent experiments at a concentration significantly below the CC50. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the same solvent concentration. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to disruptions in lipid metabolism. Consider using a lower starting concentration or a different cell line if possible. |
Issue 2: Gradual Decline in Cell Health and Viability Over a Long-Term Experiment
| Possible Cause | Troubleshooting Step |
| Cumulative Toxicity | Implement a dose-escalation strategy, starting with a very low concentration and gradually increasing it over several passages. |
| Oxidative Stress | Co-treat with an antioxidant like N-acetylcysteine (NAC). Monitor ROS levels using a fluorescent probe. |
| ER Stress | Co-treat with an ER stress inhibitor such as 4-phenylbutyrate (4-PBA). Monitor markers of ER stress (e.g., CHOP expression) via Western blot or qPCR. |
| Nutrient Depletion | Ensure regular media changes to replenish nutrients and remove metabolic waste. |
Issue 3: Altered Cell Morphology and Adhesion
| Possible Cause | Troubleshooting Step |
| Lipotoxicity-induced cellular stress | Observe for signs such as cell rounding, shrinkage, and the appearance of intracellular vacuoles. These are indicative of cellular stress. |
| Disruption of cell membranes | The accumulation of free fatty acids can alter membrane composition and fluidity. |
| Induction of Apoptosis | Changes in morphology are a hallmark of apoptosis. Confirm by performing assays for caspase activation or using Annexin V staining. |
Data Presentation
Table 1: A-922500 Inhibitory and Cytotoxic Concentrations in Various Cell Lines
| Cell Line | Assay Type | Concentration | Reference |
| Human DGAT-1 (recombinant) | IC50 | 7 nM | |
| Mouse DGAT-1 (recombinant) | IC50 | 24 nM | |
| HEK293 (expressing hDGAT1) | IC50 (Triglyceride Synthesis) | 17 nM | |
| HepG2 | - | 1 µM (inhibited ~99% of DGAT1 activity) | |
| HuH7 | Decreased Viability | 40 µM (after 24h with oleic acid) | |
| Melanoma Cell Lines | Decreased Viability | 30 µM (for 24-72h to deplete lipid droplets) | |
| Dendritic Cells | - | 15 µM |
Note: CC50 values are not widely reported in the literature for A-922500. The concentrations listed for decreased viability are from specific experimental contexts and should be used as a guide for designing dose-response experiments.
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) of A-922500
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of A-922500 in your complete culture medium. A starting range of 10 nM to 100 µM is recommended. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium and add the A-922500 dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your long-term experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay, such as the MTT or a commercial live/dead cell stain.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the results and determine the CC50 value using a non-linear regression curve.
Protocol 2: Monitoring Reactive Oxygen Species (ROS) Production
-
Cell Treatment: Culture your cells with A-922500 at the desired concentration and for the desired duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Probe Loading: In the last 30-60 minutes of treatment, add a ROS-sensitive fluorescent probe (e.g., DCFDA or DHE) to the culture medium according to the manufacturer's instructions.
-
Imaging/Flow Cytometry: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Quantification: Quantify the mean fluorescence intensity to determine the relative levels of ROS production in treated versus control cells.
Visualizations
Caption: Signaling pathway of A-922500-induced apoptosis.
Caption: Experimental workflow for managing A-922500 toxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DGAT1 protects tumor from lipotoxicity, emerging as a promising metabolic target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stress from DGAT1 oncoprotein inhibition in melanoma suppresses tumor growth when ROS defenses are also breached - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-922500 Stock Solution
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the preparation and storage of A-922500 stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use fresh DMSO for preparing A-922500 stock solutions?
A1: Using fresh, anhydrous dimethyl sulfoxide (DMSO) is crucial for preparing A-922500 stock solutions to ensure the compound's solubility, stability, and the overall integrity of your experiments. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] This absorbed water can lead to several significant issues:
-
Reduced Solubility: The presence of water in DMSO significantly reduces the solubility of A-922500.[4][5] Several suppliers explicitly warn that moisture-laden DMSO will impede the dissolution of the compound.
-
Compound Degradation: Water can accelerate the chemical degradation of compounds dissolved in DMSO, compromising the potency and stability of the A-922500 stock solution.
-
Precipitation: The decrease in solubility caused by water absorption can lead to the precipitation of A-922500 out of the solution. This is particularly problematic during storage, especially with repeated freeze-thaw cycles, which can increase the likelihood of crystallization.
Therefore, to maintain the intended concentration and activity of your A-922500 stock, it is imperative to use a new, unopened bottle of anhydrous, high-purity DMSO.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A-922500 powder does not fully dissolve. | 1. Aged/Wet DMSO: The DMSO used has absorbed atmospheric moisture, reducing the solubility of A-922500. 2. Insufficient Sonication/Warming: The compound may require additional energy to dissolve completely. | 1. Discard the old DMSO and use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. 2. Gently warm the solution at 37°C for 10 minutes and/or sonicate the vial for a short period. |
| Precipitate forms in the stock solution after storage. | 1. Water Absorption: The stock solution vial was not sealed properly, allowing moisture to be absorbed over time. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote precipitation. | 1. Ensure vials are sealed tightly with parafilm. 2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. If precipitate is observed, attempt to redissolve by warming and sonicating before use. |
| Inconsistent experimental results. | 1. Degraded Compound: The A-922500 may have degraded due to moisture in the DMSO. 2. Inaccurate Concentration: Precipitation has lowered the effective concentration of the compound in the supernatant. | 1. Prepare a fresh stock solution using new A-922500 powder and fresh, anhydrous DMSO. 2. Before use, always visually inspect the stock solution for any signs of precipitation. Centrifuge the vial briefly and use the supernatant if necessary, though preparing a fresh stock is recommended. |
Data Presentation
Table 1: Comparison of Fresh vs. Aged DMSO for Stock Solutions
| Property | Fresh (Anhydrous) DMSO | Aged (Hydrated) DMSO |
| Water Content | Very low (<0.1%) | High (can absorb >6% water by volume in an hour under humid conditions) |
| Solubility of A-922500 | High (e.g., ≥ 50 mg/mL) | Significantly reduced |
| Risk of Compound Precipitation | Low | High, especially after freeze-thaw cycles |
| Risk of Compound Degradation | Low | Increased due to hydrolysis |
| Freezing Point | ~18.5 °C | Significantly lower (depressed by water presence) |
| Recommendation | Highly Recommended | Avoid |
Experimental Protocols
Preparation of a 10 mM A-922500 Stock Solution in DMSO
Materials:
-
A-922500 powder (Molecular Weight: 428.48 g/mol )
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Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (new, unopened bottle)
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Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
-
Water bath or sonicator (optional)
Protocol:
-
Calculate Required Mass: Use the following formula to determine the mass of A-922500 needed to prepare your desired volume of a 10 mM stock solution.
-
Mass (mg) = 10 mmol/L * Volume (mL) * (1 L / 1000 mL) * 428.48 g/mol * (1000 mg / 1 g)
-
Example for 1 mL: Mass (mg) = 10 * 1 * 0.001 * 428.48 * 1000 = 4.28 mg
-
-
Weigh Compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the calculated mass of the A-922500 powder into the tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, this would be 1 mL.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Troubleshooting: If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect to ensure no particulates remain.
-
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Label each aliquot clearly with the compound name, concentration, solvent, and preparation date. Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are generally stable for at least 3-6 months when stored properly.
Mandatory Visualizations
Caption: Experimental workflow for preparing A-922500 stock solution.
Caption: Impact of fresh vs. aged DMSO on A-922500 stock solution integrity.
References
- 1. echemi.com [echemi.com]
- 2. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - Hygroscopic behaviour of DMSO - how bad is it? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ziath.com [ziath.com]
A 922500 storage conditions to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of A 922500 to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: this compound as a powder should be stored at -20°C for long-term stability. Some suppliers also indicate that storage at +4°C is acceptable for shorter periods. For optimal long-term stability, -20°C is recommended.[1][2][3][4][5]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. At -20°C, the stock solution is generally stable for up to 1 year, while at -80°C, it can be stable for up to 2 years.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is advised to prepare the working solution fresh on the same day of use. Short-term storage of a few weeks at 4°C in DMSO is possible, but for longer-term stability, freezing is required.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may not be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in organic solvents such as DMSO and dimethyl formamide (DMF). It has limited solubility in ethanol. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween80, and saline.
Storage Conditions to Prevent Degradation
To ensure the integrity and activity of this compound, it is crucial to adhere to the recommended storage conditions. The stability of the compound varies depending on whether it is in solid form or in solution.
| Form | Storage Temperature | Duration of Stability | Supplier Recommendations |
| Powder | -20°C | ≥ 4 years | Recommended for long-term storage. |
| +4°C | Not specified | Suitable for short-term storage. | |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | |
| 4°C | Up to 2 weeks | For short-term use. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using a Stability-Indicating HPLC Method
This protocol describes a general procedure for conducting a forced degradation study and using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the degradation of this compound.
1. Forced Degradation Study:
The goal of a forced degradation study is to generate potential degradation products to demonstrate the specificity of the analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the this compound stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 1N NaOH before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for a specified period. Neutralize with an equivalent amount of 1N HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the stock solution and keep it at room temperature for a specified period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for a specified duration.
-
-
Control Sample: A control sample of the this compound stock solution should be stored under recommended conditions (-20°C) and analyzed alongside the stressed samples.
2. Stability-Indicating HPLC Method:
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective for separating the parent compound from its degradation products. A typical mobile phase could consist of:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength (e.g., 254 nm) should be selected.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Data Analysis:
-
Inject the control and stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound parent peak.
-
The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that in the control sample.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
Visual Guides
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Troubleshooting guide for suspected degradation of this compound.
References
Validation & Comparative
A Comparative Guide to DGAT-1 Inhibitors: A-922500 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of A-922500 with other prominent Diacylglycerol Acyltransferase-1 (DGAT-1) inhibitors, including PF-04620110 and Pradigastat (LCQ908). The data presented is compiled from various preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Introduction to DGAT-1 Inhibition
Diacylglycerol acyltransferase-1 (DGAT-1) is a crucial enzyme in the final step of triglyceride synthesis. It catalyzes the esterification of diacylglycerol with a fatty acyl-CoA to form a triglyceride. Inhibition of DGAT-1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and hypertriglyceridemia by reducing the absorption and synthesis of fats. This guide focuses on the comparative efficacy of A-922500, a potent and selective DGAT-1 inhibitor, against other well-characterized inhibitors in the field.
In Vitro Efficacy: A Potency Comparison
The in vitro potency of DGAT-1 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in enzymatic assays. A lower IC50 value indicates a higher potency.
| Inhibitor | Human DGAT-1 IC50 (nM) | Mouse DGAT-1 IC50 (nM) | Selectivity over DGAT-2 | Reference(s) |
| A-922500 | 9 | 22 | >5,800-fold (IC50 = 53 µM) | [1][2] |
| PF-04620110 | 19 | - | >100-fold | [3][4] |
| Pradigastat (LCQ908) | 157 | - | - | [5] |
Key Findings:
-
A-922500 demonstrates the highest potency against human DGAT-1 among the compared inhibitors, with an IC50 of 9 nM.
-
PF-04620110 also shows high potency with an IC50 of 19 nM.
-
Pradigastat is a less potent inhibitor in vitro compared to A-922500 and PF-04620110.
-
A-922500 exhibits excellent selectivity for DGAT-1 over DGAT-2 and other acyltransferases.
In Vivo Efficacy: Triglyceride Reduction
The in vivo efficacy of DGAT-1 inhibitors is primarily assessed by their ability to reduce postprandial (after a meal) triglyceride levels in animal models and humans.
Preclinical Studies in Rodent Models
| Inhibitor | Animal Model | Dose | Effect on Triglycerides | Reference(s) |
| A-922500 | Zucker fatty rat | 3 mg/kg/day for 14 days | 39% reduction in serum triglycerides | |
| Hyperlipidemic hamster | 3 mg/kg/day for 14 days | 53% reduction in serum triglycerides | ||
| Various rodent models | 0.03, 0.3, 3 mg/kg | Dose-dependent attenuation of postprandial triglyceride rise; abolished at 3 mg/kg | ||
| PF-04620110 | Rodents | ≥0.1 mg/kg | Reduction in plasma triglyceride levels after a lipid challenge | |
| Pradigastat (LCQ908) | - | - | Data not available from provided search results |
Key Findings:
-
A-922500 significantly reduces serum triglyceride levels in both genetic and diet-induced models of hypertriglyceridemia in a dose-dependent manner.
-
PF-04620110 is also effective in lowering plasma triglycerides in rodents following a lipid challenge.
Clinical Studies in Humans
| Inhibitor | Study Population | Dose | Effect on Triglycerides | Key Adverse Events | Reference(s) |
| PF-04620110 | Overweight/obese healthy volunteers | Single and multiple doses | Not specified in search results | Diarrhea | |
| Pradigastat (LCQ908) | Patients with familial chylomicronemia syndrome (FCS) | 20 mg and 40 mg daily for 21 days | 41% and 70% reduction in fasting triglycerides, respectively | Mild, transient gastrointestinal events | |
| Overweight/obese healthy subjects | Single and multiple doses | Dose-dependent suppression of postprandial triglyceride excursions | Generally well tolerated |
Key Findings:
-
Pradigastat has demonstrated significant efficacy in reducing fasting and postprandial triglyceride levels in both healthy subjects and patients with FCS.
-
While clinical data for A-922500 was not available in the provided search results, its potent preclinical profile suggests strong potential.
-
Gastrointestinal side effects, particularly diarrhea, are a noted concern with DGAT-1 inhibitors, as seen with PF-04620110.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: DGAT-1 signaling pathway in intestinal enterocytes.
Caption: Generalized experimental workflows for DGAT-1 inhibitor evaluation.
Experimental Protocols
In Vitro DGAT-1 Enzyme Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on DGAT-1 enzyme activity.
-
Enzyme Source: Human intestinal microsomes are commonly used as a source of DGAT-1.
-
Substrates:
-
Dioleoyl glycerol (dissolved in DMSO and diluted in buffer).
-
Palmitoleoyl Coenzyme A (dissolved in an acetone-water solution).
-
-
Reaction Buffer: A common buffer is 175 mM Tris-HCl with 100 mM MgCl2.
-
Procedure:
-
The inhibitor of varying concentrations is pre-incubated with the enzyme source.
-
The reaction is initiated by adding the substrates.
-
The mixture is incubated, typically at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the amount of triglyceride formed is quantified, often using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
In Vivo Oral Fat Tolerance Test (Rodent Model)
This model assesses the effect of a DGAT-1 inhibitor on postprandial hypertriglyceridemia.
-
Animal Models: Various rodent models are used, including C57BL/6 mice, Zucker fatty rats (a model of genetic obesity and hypertriglyceridemia), and diet-induced hyperlipidemic hamsters.
-
Procedure:
-
Animals are fasted overnight to establish a baseline triglyceride level.
-
The DGAT-1 inhibitor or vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), an oral lipid challenge, typically corn oil, is administered.
-
Blood samples are collected at various time points (e.g., 0, 1, 2, 4 hours) after the lipid challenge.
-
Serum or plasma triglyceride levels are measured.
-
-
Data Analysis: The area under the curve (AUC) for the triglyceride excursion over time is calculated and compared between the inhibitor-treated and vehicle-treated groups to determine the percentage of inhibition.
Conclusion
A-922500 stands out as a highly potent and selective DGAT-1 inhibitor based on in vitro data. Its in vivo efficacy in preclinical models further supports its potential as a therapeutic agent for managing hypertriglyceridemia. While direct comparative clinical data with other inhibitors like PF-04620110 and Pradigastat is not yet available, the preclinical profile of A-922500 is very promising. Pradigastat has shown significant triglyceride-lowering effects in clinical trials, validating DGAT-1 as a therapeutic target in humans. The development of DGAT-1 inhibitors continues to be an active area of research, with a key challenge being the management of gastrointestinal side effects. Future studies directly comparing the efficacy and safety profiles of these lead compounds will be critical in determining the best-in-class DGAT-1 inhibitor for clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jscimedcentral.com [jscimedcentral.com]
A Comparative Guide to DGAT Inhibitors: A-922500 vs. the Less Selective Xanthohumol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the highly selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, A-922500, with Xanthohumol, a less selective natural compound that inhibits both DGAT1 and DGAT2. This comparison is supported by experimental data to assist researchers in selecting the appropriate tool compound for their studies in metabolic diseases.
Introduction to DGAT Inhibition
Diacylglycerol O-acyltransferase (DGAT) is a crucial enzyme in triglyceride synthesis, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. Two main isoforms, DGAT1 and DGAT2, have been identified. DGAT1 is highly expressed in the small intestine and adipose tissue, while DGAT2 is the predominant isoform in the liver. The selective inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
A-922500: A Potent and Selective DGAT1 Inhibitor
A-922500 is a potent and orally bioavailable small molecule inhibitor of DGAT1.[1][2] It exhibits high selectivity for DGAT1 over DGAT2 and other acyltransferases.[1]
Xanthohumol: A Less Selective, Natural DGAT Inhibitor
Xanthohumol, a prenylated chalcone found in hops, has been identified as an inhibitor of both DGAT1 and DGAT2, making it a useful tool for studying the effects of broader DGAT inhibition.
Comparative Analysis: A-922500 vs. Xanthohumol
This section provides a side-by-side comparison of the biochemical potency and in vivo effects of A-922500 and Xanthohumol based on available experimental data.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Species | Reference |
| A-922500 | DGAT1 | 9 nM | Human | |
| DGAT1 | 22 nM | Mouse | ||
| DGAT2 | 53 µM | Human | ||
| ACAT1/2 | 296 µM | Human | ||
| Xanthohumol | DGAT1 | 40 µM | - | |
| DGAT2 | 40 µM | - |
Table 2: In Vivo Effects in Rodent Models of Metabolic Disease
| Parameter | A-922500 | Xanthohumol | Animal Model | Study Details | Reference |
| Serum Triglycerides | Significant reduction | Data not extensively available in comparable models | Zucker fatty rats, hyperlipidemic hamsters, diet-induced obese mice | Oral administration of A-922500 (e.g., 3 mg/kg) for 14 days. | |
| Body Weight | No significant effect at doses that lower triglycerides | Data not extensively available in comparable models | Zucker fatty rats, hyperlipidemic hamsters | 14-day treatment. | |
| Free Fatty Acids (FFA) | Significant reduction | Data not extensively available in comparable models | Zucker fatty rats, hyperlipidemic hamsters | 14-day treatment. | |
| Total Cholesterol | Significant reduction | Data not extensively available in comparable models | Hyperlipidemic hamsters | 14-day treatment. | |
| LDL/HDL Ratio | Significantly improved | Data not extensively available in comparable models | Hyperlipidemic hamsters | 14-day treatment. |
Experimental Protocols
In Vitro DGAT Activity Assay
A common method to determine the inhibitory activity of compounds against DGAT1 and DGAT2 involves a cell-free enzymatic assay using microsomal preparations from cells overexpressing the respective enzymes.
-
Enzyme Source: Microsomes from Sf9 insect cells or HEK293 cells engineered to express human or mouse DGAT1 or DGAT2.
-
Substrates: A diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Reaction Buffer: Typically a Tris-HCl buffer at pH 7.4, containing MgCl2 and fatty acid-free bovine serum albumin (BSA).
-
Incubation: The reaction mixture, including the inhibitor at various concentrations, is incubated at 37°C for a defined period (e.g., 10-60 minutes).
-
Detection: The reaction is stopped, and the lipids are extracted. The radiolabeled triglyceride product is separated by thin-layer chromatography (TLC) and quantified using a scintillation counter to determine the IC50 value.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This model is frequently used to evaluate the therapeutic potential of DGAT inhibitors on metabolic parameters.
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of several weeks (e.g., 8-12 weeks) to induce obesity, hyperlipidemia, and insulin resistance.
-
Drug Administration: The test compound (e.g., A-922500) or vehicle is administered orally (p.o.) via gavage daily for the duration of the study.
-
Measurements: Body weight and food intake are monitored regularly. At the end of the study, blood samples are collected to measure plasma levels of triglycerides, cholesterol, free fatty acids, glucose, and insulin. Tissues such as the liver and adipose tissue can be collected for further analysis.
Signaling Pathways and Experimental Workflows
DGAT1 Inhibition and Triglyceride Synthesis
DGAT1 catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. Inhibition of DGAT1 directly blocks this process, leading to a reduction in triglyceride production.
Caption: A-922500 inhibits DGAT1, blocking triglyceride synthesis.
Impact of DGAT1 Inhibition on Insulin Signaling
Inhibition of DGAT1 has been shown to improve insulin sensitivity. This may be mediated by alterations in intracellular lipid species that affect key components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1), Phosphoinositide 3-kinase (PI3K), and Akt (Protein Kinase B).
Caption: DGAT1 inhibition may enhance insulin signaling.
DGAT1 Inhibition and Gut Hormone Secretion
Inhibition of DGAT1 in the intestine can delay lipid absorption, leading to increased secretion of gut hormones such as Glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells. This contributes to improved glucose homeostasis.
Caption: DGAT1 inhibition enhances GLP-1 secretion.
Conclusion
A-922500 is a highly potent and selective DGAT1 inhibitor, making it an excellent tool for dissecting the specific roles of DGAT1 in metabolism. Its demonstrated in vivo efficacy in reducing hyperlipidemia highlights its potential as a therapeutic agent. In contrast, Xanthohumol offers a less selective profile, inhibiting both DGAT1 and DGAT2. This property can be advantageous for studies aiming to understand the broader consequences of inhibiting triglyceride synthesis. The choice between these inhibitors will depend on the specific research question, with A-922500 being ideal for targeted DGAT1 studies and Xanthohumol for exploring the effects of dual DGAT inhibition. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive understanding of their differential effects.
References
A 922500 as a Positive Control for DGAT-1 Inhibition Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerol acyltransferase-1 (DGAT-1) is a key enzyme in the final step of triglyceride synthesis. Its inhibition is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes. In the development of novel DGAT-1 inhibitors, robust and reliable in vitro and in vivo assays are crucial. A well-characterized positive control is essential for validating these assays and ensuring the accuracy of screening results. This guide provides a comprehensive comparison of A 922500, a potent and selective DGAT-1 inhibitor, with other alternatives for use as a positive control in DGAT-1 inhibition assays.
This compound: A Potent and Selective DGAT-1 Inhibitor
This compound is a well-established, orally bioavailable small molecule inhibitor of DGAT-1.[1][2][3] It exhibits high potency and selectivity for DGAT-1 over other related acyltransferases, making it an excellent choice as a positive control for ensuring assay specificity and performance.
Quantitative Comparison of DGAT-1 Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used DGAT-1 inhibitors.
| Compound Name | Alternative Names | Target(s) | IC50 (Human) | IC50 (Mouse) | Selectivity Notes |
| This compound | DGAT-1 Inhibitor 4a | DGAT-1 | 7 nM, 9 nM[1][3] | 24 nM, 22 nM | Highly selective over DGAT-2 (IC50 = 53 µM) and ACAT-1/-2 (IC50 = 296 µM). |
| Pradigastat | LCQ-908 | DGAT-1 | 157 nM | - | Selective over DGAT-2, ACAT-1, and ACAT-2 (IC50s >10,000 nM). |
| PF-04620110 | DGAT-1 | 19 nM | - | >1000-fold selectivity over DGAT-2. | |
| T863 | DGAT-1 | 15 nM | - | No inhibitory activity against human MGAT3, DGAT2, or MGAT2. | |
| AZD7687 | DGAT-1 | 80 nM | 100 nM | >400-fold selectivity over human ACAT1. |
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological pathway and experimental procedures is crucial for understanding the context of DGAT-1 inhibition assays.
References
A-922500: A Comparative Guide to its Activity in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
A-922500 is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT-1), a key enzyme in the final step of triglyceride synthesis.[1][2][3][4] Its ability to modulate lipid metabolism has made it a valuable tool in research areas such as obesity, type 2 diabetes, and fatty liver disease. This guide provides a comparative overview of A-922500's performance across various cell lines, supported by experimental data and detailed protocols.
Performance Comparison of A-922500 in Diverse Cell Lines
The inhibitory activity of A-922500 has been characterized in several cell models, demonstrating its efficacy in blocking DGAT-1 function. The following tables summarize the key quantitative data from these studies.
| Cell Line | Organism | Cell Type | A-922500 IC50 | Key Findings |
| HEK293 | Human | Embryonic Kidney | 17 nM | Dose-dependently inhibited the incorporation of [13C18]oleoyl into triolein. |
| Sf9 | Insect | Ovarian | 20 nM | Inhibited human DGAT-1 expressed in Sf9 cells. |
| HepG2 | Human | Hepatocellular Carcinoma | Not explicitly stated, but 1 µM inhibited ~99% of DGAT-1 activity. | Dose-dependently inhibited triglyceride synthesis. However, in one study, A-922500 did not inhibit the synthesis of triglycerides labeled with ¹³C₃-D₅-glycerol. |
| Huh-7 | Human | Hepatocellular Carcinoma | Not explicitly stated, but 40 µM was used. | Reduced neutral lipid droplet formation. Inhibition of DGAT1 resulted in the accumulation of numerous small lipid droplets. |
| 3T3-L1 | Mouse | Preadipocyte | Not explicitly stated. | Used to study lipid storage and adipogenesis. |
Table 1: Comparative Efficacy of A-922500 Across Different Cell Lines.
| Enzyme/Target | Organism | A-922500 IC50 | Selectivity |
| Human DGAT-1 | Human | 7-9 nM | Highly selective for DGAT-1. |
| Mouse DGAT-1 | Mouse | 22-24 nM | Highly selective for DGAT-1. |
| DGAT-2 | Human | 53 µM | Over 5,800-fold more selective for DGAT-1. |
| ACAT-1 | Human | 296 µM | Over 32,000-fold more selective for DGAT-1. |
| ACAT-2 | Human | 296 µM | Over 32,000-fold more selective for DGAT-1. |
Table 2: A-922500 IC50 Values and Selectivity Profile.
Signaling Pathway and Experimental Workflow
To understand the context of A-922500's action, it is crucial to visualize the relevant biological pathway and the experimental procedures used to assess its efficacy.
DGAT-1 Signaling Pathway in Triglyceride Synthesis
DGAT-1 catalyzes the final and committed step in the synthesis of triglycerides, which are then stored in lipid droplets. A-922500 directly inhibits this enzymatic activity.
Caption: DGAT-1 pathway and the inhibitory action of A-922500.
Experimental Workflow for Assessing A-922500 Efficacy
A typical workflow to evaluate the effect of A-922500 on triglyceride synthesis in a cellular context involves several key steps.
Caption: Workflow for evaluating A-922500's effect on cellular lipid metabolism.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are representative protocols for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 and Huh-7 cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) with low glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
HEK293 cells: Cultured in DMEM supplemented with 25 mM HEPES (pH 7.5) and 0.2% fatty acid-free bovine serum albumin (FAF-BSA) during experiments.
-
-
Oleic Acid Treatment: To induce lipid accumulation, cells are often treated with oleic acid complexed to BSA. For example, Huh-7 cells can be treated with 200 µM oleic acid for 24 hours.
-
A-922500 Treatment: A-922500 is typically dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with varying concentrations of A-922500. For instance, Huh-7 cells have been treated with 40 µM A-922500 for 24 hours. In HepG2 cell lysates, 1 µM A-922500 was used for 60 minutes.
DGAT-1 Activity Assay (Cell-based)
This assay measures the incorporation of a labeled substrate into triglycerides.
-
Cell Seeding: Plate cells (e.g., HEK293) in appropriate culture vessels and grow to confluency.
-
Pre-incubation: Wash cells with PBS and pre-incubate with serum-free medium containing 0.2% FAF-BSA for 60 minutes.
-
Inhibitor Addition: Add A-922500 at various concentrations (or DMSO as a vehicle control) and incubate for 15 minutes.
-
Substrate Addition: Add a labeled substrate, such as [¹³C₁₈]oleic acid, and incubate for a defined period (e.g., 5 hours).
-
Lipid Extraction: Wash the cells with PBS and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of labeled triglycerides.
Lipid Droplet Staining
This method allows for the visualization and quantification of intracellular lipid droplets.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with oleic acid and A-922500 as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Staining:
-
Oil Red O: Wash the fixed cells with PBS and stain with a 0.5% Oil Red O solution in isopropanol for 1 hour.
-
BODIPY: Incubate fixed cells with a fluorescent neutral lipid stain such as BODIPY 493/503.
-
-
Washing: Wash the cells extensively with PBS to remove excess stain.
-
Imaging: Mount the coverslips on microscope slides and visualize the lipid droplets using light or fluorescence microscopy.
-
Quantification: Analyze the images to quantify the number and size of lipid droplets per cell.
References
Confirming On-Target Activity of A-922500 in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the on-target activity of A-922500, a potent and selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, in a novel experimental model. It offers a comparative analysis with other known DGAT inhibitors, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to A-922500 and DGAT1 Inhibition
A-922500 is a small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis.[1] DGAT1 plays a crucial role in the absorption of dietary fats in the intestine and the storage of triglycerides in adipose tissue. Inhibition of DGAT1 is a therapeutic strategy being explored for the treatment of metabolic disorders such as obesity and type 2 diabetes. A-922500 has demonstrated high potency and selectivity for DGAT1 over the related enzyme DGAT2 and other acyltransferases.[1]
Comparative Analysis of DGAT Inhibitors
To effectively evaluate the on-target activity of A-922500, it is essential to compare its performance with other well-characterized DGAT inhibitors. This section provides a summary of key performance metrics for A-922500 and its alternatives.
| Compound | Target(s) | IC50 (Human DGAT1) | IC50 (Mouse DGAT1) | Selectivity | Key In Vivo Effects |
| A-922500 | DGAT1 | 7-9 nM[1][2] | 22-24 nM[2] | High selectivity over DGAT2 (IC50 = 53 µM) and ACAT1/2 (IC50 = 296 µM) | Reduces serum triglycerides and free fatty acids; induces weight loss and reduces liver triglycerides in DIO mice. |
| Pradigastat (LCQ908) | DGAT1 | 157 nM | Not specified | Selective for DGAT1 over DGAT2, ACAT-1, and ACAT-2 (IC50s >10,000 nM) | Lowers fasting and postprandial triglyceride levels. |
| AZD7687 | DGAT1 | 80 nM | ~100 nM | >400-fold selectivity over hACAT1 | Markedly reduces postprandial triglyceride excursion. |
| PF-06424439 | DGAT2 | No significant activity | No significant activity | Potent and selective DGAT2 inhibitor (IC50 = 14 nM) | Reduces plasma triglyceride and cholesterol levels. |
Experimental Protocols
This section provides detailed methodologies for three key experiments to confirm the on-target activity of A-922500.
In Vitro DGAT1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of DGAT1 in the presence of an inhibitor using a microsomal preparation as the enzyme source.
Materials:
-
Human small intestinal microsomes
-
A-922500 and other comparator compounds
-
1,2-Dioleoyl-sn-glycerol (DAG)
-
[14C]-Oleoyl-CoA (radiolabeled substrate) or a fluorescently labeled acyl-CoA
-
Tris-HCl buffer (pH 7.4)
-
MgCl2
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid (if using radiolabel)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Microsomes: Thaw human small intestinal microsomes on ice.
-
Prepare Inhibitor Solutions: Prepare a serial dilution of A-922500 and comparator compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, BSA, and DAG.
-
Inhibitor Incubation: Add the diluted inhibitor solutions to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the microsomal preparation and [14C]-Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding a 2:1 mixture of chloroform:methanol.
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using a hexane:diethyl ether:acetic acid (80:20:1) solvent system.
-
Quantification:
-
Radiolabeled: Expose the TLC plate to a phosphor screen and visualize the radiolabeled triglycerides using a phosphorimager. Quantify the band intensity.
-
Fluorescent: Visualize the fluorescently labeled triglycerides on the TLC plate using a fluorescence scanner.
-
-
Data Analysis: Calculate the percent inhibition of DGAT1 activity for each inhibitor concentration and determine the IC50 value.
Cellular Triglyceride Synthesis Assay
This assay measures the ability of A-922500 to inhibit triglyceride synthesis in a cellular context.
Materials:
-
A suitable cell line expressing DGAT1 (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
A-922500 and other comparator compounds
-
[14C]-glycerol or [3H]-oleic acid
-
Oleic acid complexed to BSA
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of A-922500 or comparator compounds for a predetermined time (e.g., 1-24 hours).
-
Labeling: Add [14C]-glycerol or [3H]-oleic acid along with unlabeled oleic acid to the cell culture medium and incubate for 4-6 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Lipid Extraction: Transfer the cell lysate to a new tube and perform a lipid extraction as described in the in vitro assay protocol.
-
Quantification: Add the lipid extract to scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein concentration of the cell lysate. Calculate the percent inhibition of triglyceride synthesis and determine the IC50 value.
In Vivo Oral Lipid Tolerance Test
This in vivo assay assesses the effect of A-922500 on postprandial (after a meal) triglyceride levels in a rodent model.
Materials:
-
Rodent model (e.g., C57BL/6 mice or Zucker fatty rats)
-
A-922500 and vehicle control
-
Oral gavage needles
-
Lipid emulsion (e.g., Intralipid or olive oil)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride measurement kit
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week.
-
Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Baseline Blood Collection: Collect a baseline blood sample (T=0) from the tail vein or another appropriate site.
-
Compound Administration: Orally administer A-922500 or vehicle control to the animals.
-
Lipid Challenge: After a set time following compound administration (e.g., 30-60 minutes), administer an oral lipid challenge.
-
Serial Blood Collection: Collect blood samples at various time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Plasma/Serum Separation: Process the blood samples to obtain plasma or serum.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma or serum samples using a commercial triglyceride assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) for the triglyceride excursion and compare the values between the groups to determine the effect of A-922500.
Visualizing Key Processes
To further aid in the understanding of A-922500's mechanism and the experimental design, the following diagrams are provided.
References
A Comparative Guide to the Specificity of A-922500 Against Other Acyltransferases
For researchers and professionals in drug development, the specificity of a chemical inhibitor is a critical parameter that dictates its utility as a research tool and its potential as a therapeutic agent. This guide provides a detailed comparison of A-922500, a potent inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), against other key acyltransferases. The data presented herein demonstrates the high selectivity of A-922500, making it an invaluable tool for studying the specific role of DGAT1 in lipid metabolism and related diseases.
Introduction to A-922500
A-922500 is a potent, selective, and orally bioavailable small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1)[1][2]. DGAT1 is a key enzyme that catalyzes the final and committed step in triglyceride biosynthesis[3][4]. By inhibiting DGAT1, A-922500 effectively blocks the synthesis of triglycerides, which has significant implications for lipid metabolism research and the development of therapies for conditions like obesity and type 2 diabetes[5]. The high specificity of an inhibitor is crucial to ensure that observed biological effects are due to the modulation of the intended target and not off-target interactions.
Comparative Specificity of A-922500
The following table summarizes the half-maximal inhibitory concentration (IC50) values of A-922500 against its primary target, DGAT1, and other related acyltransferases. A significantly higher IC50 value for other enzymes indicates lower potency and thus, higher selectivity for DGAT1.
| Enzyme Target | A-922500 IC50 | Reference Compound | Reference IC50 |
| Human DGAT1 | 7-9 nM | T863 | 15 nM |
| Mouse DGAT1 | 22-24 nM | PF-04620110 | 19 nM |
| Human DGAT2 | 53 µM | PF-06424439 methanesulfonate | 14 nM |
| Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) | 296 µM | Avasimibe | 24 µM |
| Acyl-CoA: Cholesterol Acyltransferase 2 (ACAT2) | 296 µM | Avasimibe | 9.2 µM |
Data compiled from multiple sources.
As the data indicates, A-922500 is thousands of times more potent against DGAT1 than against DGAT2, ACAT1, and ACAT2, demonstrating its exceptional specificity.
Signaling Pathway Inhibition
A-922500 exerts its effect by inhibiting the DGAT1-mediated synthesis of triglycerides. This pathway is a central node in cellular lipid metabolism.
Experimental Protocols
To assess the specificity of acyltransferase inhibitors like A-922500, a robust in vitro enzyme assay is essential. Below is a representative protocol for a DGAT1 inhibition assay.
Objective: To determine the IC50 value of A-922500 for DGAT1.
Materials:
-
Human DGAT1 enzyme (e.g., expressed in Sf9 cell microsomes)
-
A-922500
-
Diacylglycerol (DAG) substrate
-
[14C]-labeled Fatty Acyl-CoA (e.g., [14C]oleoyl-CoA)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2 and BSA)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of A-922500 in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Enzyme Reaction:
-
In a microplate, add the assay buffer, the DGAT1 enzyme preparation, and the A-922500 dilution (or DMSO for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrates: diacylglycerol and [14C]-labeled fatty acyl-CoA.
-
-
Reaction Termination: After a specific incubation time (e.g., 60 minutes), stop the reaction by adding a stop solution (e.g., isopropanol/heptane mixture).
-
Product Extraction: Extract the lipid products, including the radiolabeled triglycerides, using an organic solvent.
-
Quantification:
-
Transfer the organic phase containing the [14C]-triglycerides to a scintillation vial or a scintillating microplate.
-
Allow the solvent to evaporate.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter. The signal is proportional to the amount of [14C]-triglyceride formed.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of A-922500 relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the workflow for the acyltransferase inhibition assay described above.
Conclusion
The experimental data unequivocally demonstrates that A-922500 is a highly specific inhibitor of DGAT1. Its potency against DGAT1 is several orders of magnitude greater than its activity against other major acyltransferases, such as DGAT2 and ACATs. This high degree of selectivity minimizes the potential for off-target effects, making A-922500 an excellent and reliable tool for investigating the physiological and pathophysiological roles of DGAT1. For researchers in lipid metabolism and drug discovery, A-922500 serves as a benchmark for potent and selective DGAT1 inhibition.
References
A Head-to-Head Battle of DGAT1 Inhibitors: A-922500 Versus T-863
A Comprehensive Review for Researchers and Drug Development Professionals
In the landscape of therapeutic development for metabolic diseases, Diacylglycerol O-acyltransferase 1 (DGAT1) has emerged as a compelling target. This enzyme catalyzes the final and committed step in triglyceride synthesis. Its inhibition offers a promising strategy for treating obesity, type 2 diabetes, and dyslipidemia. This guide provides a detailed comparative analysis of two prominent small molecule DGAT1 inhibitors: A-922500 and T-863. We will delve into their mechanisms of action, in vitro and in vivo efficacy, selectivity, and the experimental protocols used to evaluate their performance.
At a Glance: Key Performance Indicators
The following tables summarize the quantitative data available for A-922500 and T-863, offering a clear comparison of their biochemical potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Species | Reference |
| A-922500 | DGAT1 | 9 | Human | [1] |
| DGAT1 | 22 | Mouse | [1] | |
| T-863 | DGAT1 | 15 | Human |
Table 1: Comparative In Vitro Potency of A-922500 and T-863 against DGAT1.
| Inhibitor | Off-Target | IC50 (µM) | Selectivity (Fold vs. hDGAT1) | Reference |
| A-922500 | DGAT2 | 53 | > 5800 | [1] |
| ACAT1 | 296 | > 32000 | [1] | |
| ACAT2 | 296 | > 32000 | [1] | |
| T-863 | DGAT2 | >10 | > 667 | |
| MGAT2 | >10 | > 667 | ||
| MGAT3 | >10 | > 667 |
Table 2: Selectivity Profile of A-922500 and T-863 against other Acyltransferases.
Mechanism of Action: Targeting the Acyl-CoA Binding Site
Both A-922500 and T-863 function as potent and selective inhibitors of DGAT1. Structural and mechanistic studies have revealed that T-863 directly interacts with the acyl-CoA binding site of the DGAT1 enzyme. This competitive inhibition prevents the binding of fatty acyl-CoA, a key substrate for triglyceride synthesis. While the precise binding mode of A-922500 has not been elucidated to the same level of detail in publicly available literature, its competitive inhibition kinetics strongly suggest a similar mechanism of action, targeting the active site of the enzyme.
In Vivo Efficacy: Rodent Models of Metabolic Disease
The therapeutic potential of both A-922500 and T-863 has been evaluated in various rodent models of obesity and dyslipidemia.
A-922500: In diet-induced obese mice, administration of A-922500 led to a significant reduction in body weight and liver triglycerides with chronic dosing. It also demonstrated the ability to lower serum triglycerides in Zucker fatty rats and hyperlipidemic hamsters. A key finding for A-922500 is its preferential distribution to the intestine, which may contribute to its favorable effects on obesity and insulin resistance without the skin-related side effects observed with more systemically distributed DGAT1 inhibitors.
T-863: Oral administration of T-863 to diet-induced obese mice resulted in weight loss, a reduction in serum and liver triglycerides, and improved insulin sensitivity. Mechanistic studies showed that T-863 delays fat absorption in the intestine, mimicking the phenotype of DGAT1 knockout mice.
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for researchers. Below are detailed protocols for key experiments.
In Vitro DGAT1 Enzyme Inhibition Assay (Radiolabeled)
This assay quantifies the enzymatic activity of DGAT1 by measuring the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Human or mouse DGAT1 enzyme source (e.g., microsomes from overexpressing cells)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl2, 0.04% BSA
-
Substrate 1: Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol)
-
Substrate 2: [14C]-Oleoyl-CoA (radiolabeled)
-
Inhibitors: A-922500 or T-863 dissolved in DMSO
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, diacylglycerol, and the DGAT1 inhibitor at various concentrations.
-
Initiate the reaction by adding the DGAT1 enzyme source.
-
Add [14C]-Oleoyl-CoA to start the enzymatic reaction and incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a solution of isopropanol:heptane:water.
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.
-
Evaporate the solvent and resuspend the lipid extract in a suitable solvent.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Triglyceride Synthesis Assay
This assay measures the ability of inhibitors to block triglyceride synthesis in a cellular context.
Materials:
-
Adherent cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium
-
[14C]-Oleic acid complexed to BSA
-
Inhibitors: A-922500 or T-863 dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Heptane and isopropanol
-
Silica gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid)
-
Phosphorimager or autoradiography film
Procedure:
-
Plate cells in multi-well plates and allow them to adhere and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of the DGAT1 inhibitor for a specific duration (e.g., 1 hour).
-
Add [14C]-oleic acid to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into cellular lipids.
-
Wash the cells with cold PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture like hexane:isopropanol.
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber with the appropriate solvent system to separate the different lipid species (triglycerides, phospholipids, etc.).
-
Visualize and quantify the radiolabeled triglyceride bands using a phosphorimager or by scraping the bands and performing scintillation counting.
-
Determine the effect of the inhibitor on cellular triglyceride synthesis relative to a vehicle control.
Conclusion
Both A-922500 and T-863 are potent and selective inhibitors of DGAT1 with demonstrated efficacy in preclinical models of metabolic disease. A-922500 exhibits slightly higher potency against the human enzyme in the low nanomolar range. A key differentiator for A-922500 appears to be its favorable pharmacokinetic profile, with preferential distribution to the intestine, potentially minimizing systemic side effects. T-863 has also shown significant promise in reducing body weight and improving insulin sensitivity in animal models. The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the desired tissue targeting and the specific animal model being used. Further head-to-head clinical studies are necessary to fully elucidate their comparative therapeutic potential in humans.
References
A-922500 Demonstrates Potent Lipid-Lowering Efficacy in Hamster Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of A-922500, a potent and selective diacylglycerol acyltransferase-1 (DGAT-1) inhibitor, in established hamster models of dyslipidemia. The data presented herein, supported by detailed experimental protocols and comparative information on other DGAT-1 inhibitors, offers valuable insights for researchers engaged in the development of novel therapeutics for metabolic disorders.
Executive Summary
Data Presentation: In Vivo Efficacy of A-922500 in Hyperlipidemic Hamsters
The following table summarizes the key quantitative data from a 14-day study of A-922500 in a diet-induced hyperlipidemic hamster model.
| Compound | Dose (mg/kg, p.o.) | Treatment Duration | % Reduction in Serum Triglycerides | % Reduction in Serum Free Fatty Acids | Improvement in LDL/HDL Ratio |
| A-922500 | 0.03 | 14 days | Not statistically significant | Not statistically significant | Not statistically significant |
| A-922500 | 0.3 | 14 days | Not statistically significant | Not statistically significant | Significant |
| A-922500 | 3 | 14 days | 53% [1][2] | 55% | Significant |
| Vehicle | - | 14 days | - | - | - |
Comparative Analysis with Other DGAT-1 Inhibitors
While A-922500 has shown promising preclinical efficacy, it is crucial to consider the broader landscape of DGAT-1 inhibitors. Several other compounds in this class have advanced to clinical trials, providing a basis for comparison, particularly concerning their translational potential and side effect profiles.
| Compound | Development Stage | Key Clinical Findings | Reported Side Effects |
| A-922500 | Preclinical | Potent reduction of triglycerides and free fatty acids in rodent models. | Not applicable (preclinical) |
| LCQ-908 (Novartis) | Phase II Clinical Trials | - | - |
| AZD7687 (AstraZeneca) | Phase I Clinical Trial (Discontinued) | Markedly reduced postprandial triglyceride excursion. | Dose- and diet-related gastrointestinal side effects (nausea, vomiting, diarrhea) leading to discontinuation. |
| Pradigastat | Clinical Trials | Reduced liver fat content in adults with MASLD. | Diarrhea reported in over 50% of patients. |
The clinical development of DGAT-1 inhibitors has been hampered by a narrow therapeutic window, with gastrointestinal intolerance being a common dose-limiting factor. This underscores the challenge of translating the potent lipid-lowering effects observed in animal models to a well-tolerated therapy in humans.
Experimental Protocols
Hyperlipidemic Hamster Model
-
Animal Model: Male Golden Syrian hamsters are rendered hyperlipidemic through a high-fat, high-cholesterol diet.
-
Diet: A common diet to induce hyperlipidemia consists of standard chow supplemented with ingredients like corn oil, coconut oil, and cholesterol.
-
Acclimatization: Animals are acclimatized for a minimum of one week prior to study initiation.
-
Grouping: Hamsters are randomized into treatment and vehicle control groups based on their baseline serum lipid profiles.
A-922500 Administration
-
Formulation: A-922500 is formulated for oral administration. A typical vehicle consists of a solution of polyethylene glycol and hydroxypropyl-β-cyclodextrin in water.
-
Dosing: The compound is administered once daily via oral gavage at doses of 0.03, 0.3, and 3 mg/kg.
-
Duration: The treatment period is typically 14 days.
Lipid Profile Analysis
-
Sample Collection: Blood samples are collected from fasted animals at baseline and at the end of the treatment period.
-
Lipid Measurement: Serum levels of triglycerides, free fatty acids, total cholesterol, LDL cholesterol, and HDL cholesterol are measured using standard enzymatic colorimetric assays.
-
Oral Fat Challenge: To assess the postprandial lipid response, a corn oil challenge can be administered orally after the final dose of A-922500. Blood samples are then collected at various time points to measure the excursion of serum triglycerides.
Mandatory Visualizations
Signaling Pathway of DGAT-1 Inhibition
Caption: Mechanism of A-922500 action on the DGAT-1 pathway.
Experimental Workflow for A-922500 In Vivo Efficacy Study
Caption: Workflow for evaluating A-922500 in hyperlipidemic hamsters.
References
- 1. Diacylglycerol acyltransferase 1 inhibition lowers serum triglycerides in the Zucker fatty rat and the hyperlipidemic hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Diacylglycerol Acyltransferase 1 Inhibition Lowers Serum Triglycerides in the Zucker Fatty Rat and the Hyperlipidemic Hamster | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for A-922500: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing A-922500, a potent and selective Diacylglycerol O-Acyltransferase 1 (DGAT-1) inhibitor, adherence to proper disposal and handling protocols is paramount to ensure laboratory safety and environmental compliance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to build deep trust and provide value beyond the product itself.
Summary of Key Quantitative Data
For easy comparison, the following table summarizes key quantitative data for A-922500.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₄N₂O₄ | [1] |
| Molecular Weight | 428.48 g/mol | [1] |
| CAS Number | 959122-11-3 | [1] |
| IC₅₀ (Human DGAT-1) | 7 nM | [2] |
| IC₅₀ (Mouse DGAT-1) | 24 nM | [2] |
| Solubility in DMSO | ≥21.25 mg/mL | |
| Storage Temperature | -20°C |
Proper Disposal Procedures
This material should be considered hazardous until further information becomes available. Disposal of A-922500 and its containers must be conducted in accordance with all federal, state, and local environmental regulations.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): Before initiating any disposal procedures, thoroughly review the complete Safety Data Sheet (SDS) provided by the supplier. This document contains detailed information regarding the hazards, handling, and disposal of the chemical.
-
Waste Classification: Based on the information in the SDS and local regulations, classify the waste as hazardous.
-
Containerization:
-
Use only approved and properly labeled waste containers.
-
Ensure containers are compatible with the chemical and any solvents used.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal of Unused Material: For the disposal of pure, unused A-922500, it is recommended to contact a licensed professional waste disposal service.
-
Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
Labware: Contaminated glassware and plasticware should be decontaminated if possible or disposed of as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be bagged and disposed of as hazardous waste.
-
-
Aqueous Solutions: A-922500 is sparingly soluble in aqueous buffers. Aqueous solutions containing this compound should not be disposed of down the drain. Collect in a labeled waste container for proper disposal by a licensed contractor.
Experimental Protocols
Detailed methodologies for key experiments involving A-922500 are provided below.
In Vitro Experiment: Inhibition of Triglyceride Synthesis in HepG2 Cells
This protocol details the procedure for assessing the inhibitory effect of A-922500 on triglyceride synthesis in a human hepatoma cell line.
-
Cell Culture: Maintain Human hepatocellular carcinoma Huh-7 cells in Dulbecco's Modified Eagle Medium (DMEM) with low glucose, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM glutamine. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of A-922500 Stock Solution: Prepare a stock solution of A-922500 in DMSO. The solubility in DMSO is ≥21.25 mg/mL. For long-term storage, it is recommended to store the stock solution at -20°C for several months. To obtain a higher concentration, the tube can be warmed at 37°C for 10 minutes and/or sonicated.
-
Treatment:
-
Prepare a working solution of A-922500 by diluting the stock solution in the cell culture medium.
-
Treat the HepG2 cells with the desired concentration of A-922500 (e.g., 1 µM) for a specified period (e.g., 60 minutes).
-
-
Analysis: Following treatment, assess the inhibition of triglyceride synthesis. In HepG2 cell lysates, 1 µM A-922500 has been shown to inhibit approximately 99% of recombinant DGAT1 enzymatic activity.
In Vivo Experiment: Oral Administration in Mice
This protocol outlines the procedure for the oral administration of A-922500 to mice to evaluate its in vivo efficacy.
-
Animal Models: Utilize appropriate mouse models for the study, such as Zucker fatty rats, diet-induced dyslipidemic hamsters, or DIO mice.
-
Formulation:
-
For oral gavage, A-922500 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to aid dissolution.
-
A clear stock solution should first be prepared in DMSO and then sequentially mixed with the co-solvents.
-
-
Administration: Administer A-922500 orally to the animals at the desired dosage (e.g., 3 mg/kg).
-
Monitoring and Analysis: Monitor the animals for the duration of the study. Collect blood and tissue samples for analysis of serum triglycerides, free fatty acid levels, and other relevant parameters. In animal studies, oral administration of 3 mg/kg A-922500 for 14 days has been shown to significantly reduce serum triglycerides and free fatty acid levels in Zucker fatty rats and diet-induced dyslipidemic hamsters.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DGAT-1 signaling pathway and a general experimental workflow for handling A-922500.
Caption: DGAT-1 signaling pathway and its inhibition by A-922500.
Caption: General experimental workflow for handling A-922500.
References
Safeguarding Your Research: A Comprehensive Guide to Handling A-922500
For researchers, scientists, and drug development professionals working with the potent diacylglycerol acyltransferase 1 (DGAT-1) inhibitor, A-922500, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling A-922500, a comprehensive approach to personal protection is critical. The following personal protective equipment (PPE) is required to minimize exposure and ensure user safety.
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if working with large quantities or in a poorly ventilated area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for the safe and effective use of A-922500 in a laboratory setting. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your experiments.
Preparation and Reconstitution
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for A-922500.[1]
-
Work in a Ventilated Area: All handling of solid A-922500 and its solutions should be conducted in a well-ventilated laboratory hood.
-
Don Appropriate PPE: Equip yourself with the required eye protection, gloves, and lab coat.
-
Prepare for Spills: Ensure a chemical spill kit is readily accessible.
-
Reconstitution: A-922500 is typically a crystalline solid.[2] Prepare stock solutions by dissolving the compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).
Experimental Use
-
Accurate Measurement: Use calibrated instruments for all measurements to ensure experimental accuracy and avoid unnecessary handling.
-
Controlled Environment: Maintain a clean and organized workspace to prevent cross-contamination and accidental spills.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures: Preparedness is Key
In the event of accidental exposure or a spill, immediate and appropriate action is vital.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and give plenty of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
Proper disposal of A-922500 and its containers is an essential component of laboratory safety and environmental responsibility.
-
Waste Classification: Unused A-922500 and any materials contaminated with it should be treated as hazardous waste.
-
Container Disposal: Do not reuse empty containers. Dispose of them in accordance with federal, state, and local environmental regulations.
-
Consult Regulations: Always adhere to your institution's and local authorities' guidelines for chemical waste disposal.[1]
Experimental Workflow for Handling A-922500
Caption: A logical workflow for the safe handling of A-922500, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
